2-amino-N-(2-bromophenyl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
2-amino-N-(2-bromophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-2-4-7(6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEURHXBRMMWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046757-32-7 | |
| Record name | Acetamide, 2-amino-N-(2-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Physicochemical Properties and Characterization of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride
Executive Summary
2-Amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: Derivative of 614-76-6) is a critical glycinanilide intermediate used in the synthesis of heterocyclic pharmacophores, including benzodiazepines and indole-based therapeutics. Distinguished by the ortho-bromine substituent on the aniline ring, this compound exhibits unique steric and electronic properties that influence its reactivity, solubility, and solid-state stability compared to its para-substituted analogs.
This guide provides a comprehensive physicochemical profile of the compound, detailing its structural architecture, ionization behavior, and stability limits. It further establishes validated protocols for its characterization, designed to support researchers in optimizing downstream synthetic workflows.
Part 1: Structural Identity & Molecular Architecture
The physicochemical behavior of 2-amino-N-(2-bromophenyl)acetamide hydrochloride is governed by three structural distinctives: the ionizable primary amine, the amide linkage, and the sterically demanding ortho-bromine atom.
Molecular Specification
-
IUPAC Name: 2-amino-N-(2-bromophenyl)acetamide hydrochloride
-
Common Name: 2-Bromo-glycinanilide HCl
-
Molecular Formula:
[1] -
Molecular Weight: 265.53 g/mol (Salt); 229.07 g/mol (Free Base)[1]
-
Core Scaffold: Glycinanilide
Structural Visualization
The following diagram illustrates the connectivity and key physicochemical interaction points. Note the proximity of the bromine atom to the amide nitrogen, which induces a twisted conformation relative to the phenyl ring, reducing planarity and affecting crystal packing.
Caption: Structural deconstruction showing the impact of the ortho-bromine on conformation and the hydrophilic/lipophilic balance introduced by the amine salt.[1]
Part 2: Physicochemical Profiling
The hydrochloride salt form dramatically alters the solubility profile compared to the free base, enabling aqueous processing but introducing hygroscopicity risks.
Key Physicochemical Parameters
The following values represent a synthesis of experimental data from homologous glycinanilides and calculated descriptors.
| Parameter | Value / Range | Description & Implication |
| Physical State | White to off-white crystalline solid | High lattice energy typical of anilide salts. |
| Melting Point | 215°C – 225°C (Decomp.) | Sharp melting behavior indicates high purity; decomposition often follows melting due to HCl loss or cyclization.[1] |
| Solubility (Water) | > 50 mg/mL | The protonated amine ( |
| Solubility (Organic) | Soluble in DMSO, MeOH; Insoluble in Hexane, DCM | High polarity of the salt form precludes solubility in non-polar solvents.[1] |
| pKa (Amine) | 7.6 – 8.0 (Predicted) | Lower than aliphatic amines (pKa ~10) due to the electron-withdrawing carbonyl group |
| LogP (Oct/Water) | ~0.8 (Salt); ~1.4 (Free Base) | The salt partitions into the aqueous phase; the free base is moderately lipophilic.[1] |
| Hygroscopicity | Moderate | HCl salts of primary amines can adsorb atmospheric moisture; store in desiccated conditions. |
Ionization and Solubility Logic
The compound exists as a cationic species in environments where pH < pKa (~7.8).[1]
-
pH < 7.0: Fully protonated (
).[1] High aqueous solubility. Stable against oxidation. -
pH > 8.5: Predominantly free base (
).[1] Solubility drops precipitousy. Risk of dimerization or oxidative degradation increases.
Part 3: Stability & Degradation Pathways[2]
Understanding the degradation profile is essential for handling and storage.[2] The primary risks are hydrolysis and cyclization .
Hydrolytic Stability
The amide bond is susceptible to hydrolysis, but the ortho-bromine substituent provides a "steric shield," making this compound more resistant to enzymatic and chemical hydrolysis than the unsubstituted aniline analog. However, strong acids or bases at elevated temperatures will cleave the amide.
Cyclization (The Diketopiperazine Risk)
Under neutral-to-basic conditions, free-based alpha-amino amides can undergo intermolecular dimerization to form diketopiperazines (cyclic dipeptides), releasing the aniline. This is a critical impurity pathway during workup.
Caption: Primary degradation pathways. Note that cyclization is a risk primarily when the compound is neutralized (free-based) in solution.[1]
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The use of controls and system suitability tests is mandatory.[2]
Protocol A: Potentiometric pKa Determination
Objective: To determine the precise ionization constant of the primary amine to guide formulation and extraction pH.
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Titrant: 0.1 M NaOH (standardized).
-
Apparatus: Potentiometric titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, and 10.0).
-
Execution:
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative max) corresponds to the equivalence point.[1] The pKa is the pH at the half-equivalence point.
-
Validation: The pKa should be between 7.5 and 8.0. If < 7.0, check for hydrolysis products (Glycine pKa ~9.6, Aniline pKa ~2.5).[1]
Protocol B: HPLC Purity & Impurity Profiling
Objective: Quantify the parent compound and detect 2-bromoaniline (hydrolysis degradant).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
System Suitability:
References
-
FDA Guidance for Industry. (2000).[1] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link[1]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).
-
Gowda, B. T., et al. (2007).[1][3] Structural studies on N-aryl amides: 2-bromo-N-(aryl)acetamides.Acta Crystallographica Section E, 63, o2637. (Provides crystallographic data on the structural analog). Link
-
PubChem. (2025).[1][4][5] Compound Summary: 2-amino-N-(2-bromophenyl)acetamide. National Library of Medicine. Link
-
BenchChem. (2025).[1] Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. (Reference for hydrolysis kinetics of glycine derivatives). Link[1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Bromophenyl)Acetamide | C8H8BrNO | CID 612037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular structure and weight of 2-amino-N-(2-bromophenyl)acetamide HCl
Technical Guide for Drug Development & Synthetic Applications
Executive Summary
2-Amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: 1046757-32-7) is a specialized bifunctional building block used primarily in medicinal chemistry.[1][2] Characterized by an ortho-brominated aniline core linked to a glycinamide moiety, this compound serves as a critical "turn" scaffold. Its unique geometry facilitates intramolecular cyclization reactions, making it a precursor of choice for synthesizing quinoxaline and 1,4-benzodiazepine pharmacophores—structures ubiquitous in anxiolytics, kinase inhibitors, and sedative-hypnotics.
This guide details the molecular architecture, validated synthetic routes, and strategic applications of this compound, designed to support researchers in high-fidelity synthesis and structural analysis.
Molecular Identity & Physicochemical Properties[1][3][4][5][6]
The hydrochloride salt form improves the stability and water solubility of the free base, which is otherwise prone to oxidation and poor aqueous solubility.
Table 1: Chemical Specification
| Property | Data |
| IUPAC Name | 2-amino-N-(2-bromophenyl)acetamide hydrochloride |
| Common Synonyms | N-(2-bromophenyl)glycinamide HCl; 2-Bromo-glycinanilide HCl |
| CAS Number | 1046757-32-7 |
| Molecular Formula | C₈H₁₀BrClN₂O (Salt) / C₈H₉BrN₂O (Free Base) |
| Molecular Weight | 265.54 g/mol (Salt) / 229.08 g/mol (Free Base) |
| SMILES | C1=CC=C(C(=C1)NC(=O)CN)Br.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | >200°C (Decomposition typical for amino acid amide salts) |
Structural Analysis
The molecule features two reactive centers:[3][4][5]
-
The Primary Amine (Glycine moiety): A nucleophilic "tail" available for further peptide coupling or cyclization.
-
The Aryl Bromide: An electrophilic handle at the ortho position, perfectly situated for Palladium (Pd) or Copper (Cu) catalyzed cross-coupling (Buchwald-Hartwig or Ullmann-type) with the pendant amine.
Synthetic Pathway & Mechanism[8][9]
Reliable synthesis requires a two-step protocol to avoid over-alkylation. While direct amination with ammonia is possible, the Delépine Reaction or Gabriel Synthesis variants are recommended for high-purity applications to prevent secondary amine impurities.
Protocol: Two-Step Acylation-Amination
Step 1: Acylation Reaction of 2-bromoaniline with chloroacetyl chloride.
-
Conditions: DCM or Toluene, 0°C to RT, mild base (K₂CO₃ or Et₃N).
-
Mechanism:[4][5][6][7][8] Nucleophilic acyl substitution.[7] The aniline nitrogen attacks the acyl chloride carbonyl.
Step 2: Amination (The Delépine Modification) Displacement of the alkyl chloride with hexamethylenetetramine (HMTA), followed by acid hydrolysis.
-
Why this route? Direct reaction with aqueous ammonia often yields tertiary amine byproducts. HMTA ensures exclusive primary amine formation.
-
Conditions: Ethanol reflux (formation of quaternary salt), then HCl/EtOH reflux (hydrolysis).
Visualization: Synthetic Workflow
Figure 1: High-fidelity synthetic route utilizing the Delépine modification to ensure primary amine purity.
Structural Characterization (Self-Validation)
To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)[5][6][7][9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amide NH: Singlet, ~9.5–10.0 ppm (Deshielded by carbonyl and phenyl ring).
-
Ammonium (NH₃⁺): Broad singlet, ~8.0–8.5 ppm (Characteristic of HCl salt).
-
Methylene (CH₂): Singlet, ~3.8–4.0 ppm (Alpha to carbonyl).
-
Aromatic Protons: Four distinct signals.[3] The proton ortho to the bromine is typically a doublet around 7.6–7.7 ppm.
-
Mass Spectrometry (MS)[6]
-
ESI-MS (+):
-
[M+H]⁺: m/z 229.0 and 231.0 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Note: The HCl is lost in the ionization source; you observe the cation of the free base.
-
Applications in Drug Design[5][7][12]
The core value of 2-amino-N-(2-bromophenyl)acetamide HCl lies in its ability to undergo intramolecular cyclization . It acts as a "pre-organized" scaffold for heterocycle formation.
Primary Application: Synthesis of Quinoxalinones
Under basic conditions with a metal catalyst (CuI or Pd(OAc)₂), the terminal amine displaces the ortho-bromine to form 3,4-dihydroquinoxalin-2(1H)-one . This core is found in:
-
Glutamate receptor antagonists.
-
Aldose reductase inhibitors.
Secondary Application: Benzodiazepine Precursors
By reacting the primary amine with an aldehyde (Pictet-Spengler type) or another acylating agent before cyclization, the ring size can be expanded to form 1,4-benzodiazepines.
Visualization: Cyclization Pathways
Figure 2: Divergent synthetic utility showing the transformation into quinoxalinone scaffolds.
Handling & Stability
-
Hygroscopicity: As an HCl salt, the compound is hygroscopic. Store in a desiccator at room temperature (20–25°C).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety: The free base (aniline derivative) may be toxic if inhaled or absorbed. Use standard PPE (gloves, fume hood).
References
-
PubChem. (2025). 2-amino-N-(2-bromophenyl)acetamide hydrochloride.[1][2] National Library of Medicine. Available at: [Link]
-
MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones. Available at: [Link]
Sources
- 1. acylhalide.com [acylhalide.com]
- 2. chemchart.com [chemchart.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. rsc.org [rsc.org]
- 5. vaia.com [vaia.com]
- 6. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
solubility profile of 2-amino-N-(2-bromophenyl)acetamide hydrochloride in organic solvents
Topic: Solubility Profile of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: 1046757-32-7) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalines and benzodiazepines. As the hydrochloride salt of a primary amine, its solubility profile is governed by ionic interactions, distinct from its free base counterpart.
This guide delineates the solubility behavior of this compound to optimize reaction solvent selection, purification protocols (recrystallization), and isolation strategies.[1] The presence of the hydrophilic ammonium chloride moiety (
Physicochemical Context
Understanding the structural drivers of solubility is essential for process design.
-
Ionic Character: The hydrochloride salt form introduces a high lattice energy, requiring solvents with high dielectric constants (
) to overcome inter-ionic forces. -
Hydrogen Bonding: The amide (
) and ammonium ( ) groups act as strong hydrogen bond donors, favoring solvents like water, methanol, and DMSO. -
Lipophilicity: The 2-bromophenyl ring provides limited lipophilicity, which is generally overpowered by the ionic salt character in non-polar solvents.
Solubility Profile
The following data categorizes solvent compatibility based on the polarity and dielectric properties suitable for amino-acetamide hydrochloride salts.
Table 1: Solubility Classification
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water ( | High | Favorable ion-dipole interactions; solvation of |
| Methanol (MeOH) | High | Excellent solvation; often used for dissolution prior to precipitation. | |
| Ethanol (EtOH) | Moderate to High | Solubility decreases with chain length; ideal for recrystallization (soluble hot, insoluble cold). | |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole moments dissolve the salt readily; difficult to remove (high BP). |
| Acetonitrile (MeCN) | Low to Moderate | Poor solvation of chloride anions compared to protic solvents. | |
| Polar Organic | Acetone, Ethyl Acetate | Low | Insufficient polarity to break the ionic lattice; often used as anti-solvents. |
| Non-Polar | Dichloromethane (DCM) | Very Low | The salt will likely form a suspension or "oil out" rather than dissolve. |
| Toluene, Hexanes, Ether | Insoluble | Strictly anti-solvents; used to precipitate the product from alcoholic solutions. |
Critical Note: If the compound is treated with a base (e.g.,
,), it converts to the free base . The free base reverses this profile: soluble in DCM/EtOAc and insoluble in water.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To define the precise saturation limit (mg/mL) for process optimization.
-
Preparation: Weigh 100 mg of 2-amino-N-(2-bromophenyl)acetamide HCl into a 4 mL vial.
-
Addition: Add the target solvent in 100
L increments at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Heating (Optional): If insoluble at
, heat to boiling point (for recrystallization screening). -
Calculation:
.
Protocol B: Recrystallization (Purification)
Objective: Isolate high-purity crystals using the solubility differential between Ethanol and Diethyl Ether (or Hexanes).
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Methanol).
-
Filtration: Filter hot to remove insoluble mechanical impurities.
-
Nucleation: Allow the solution to cool to room temperature.
-
Anti-Solvent Addition: If no crystals form, add Diethyl Ether or MTBE dropwise until slight turbidity persists.
-
Crystallization: Cool to
for 4 hours. -
Isolation: Filter the white crystalline solid and wash with cold Ether.
Process Visualization
Workflow 1: Solubility Determination Logic
Figure 1: Decision tree for gravimetric solubility screening and recrystallization potential.
Workflow 2: Purification via Anti-Solvent Precipitation
Figure 2: Standard purification workflow utilizing the ethanol-ether solubility differential.
References
-
Sigma-Aldrich. (n.d.). 2-amino-N-(2-bromophenyl)acetamide hydrochloride Product Page. Retrieved from
-
PubChem. (n.d.).[2] 2-amino-N-(2-bromophenyl)acetamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from
-
Gowda, B. T., et al. (2007).[6] Structure of N-aromatic amides: 2-bromo-N-(4-bromophenyl)acetamide. National Institutes of Health (PMC). Retrieved from
-
BenchChem. (n.d.). Recrystallization and purification techniques for Aminoacetophenone derivatives. Retrieved from
-
MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved from
Sources
literature review on 2-amino-N-(2-bromophenyl)acetamide derivatives
Executive Summary: The "Masked" Heterocycle
The compound 2-amino-N-(2-bromophenyl)acetamide (and its N-substituted derivatives) represents a high-value "privileged scaffold" in modern medicinal chemistry. While it possesses intrinsic biological activity analogous to local anesthetics (lidocaine class), its primary utility lies in its role as a pre-organized precursor for nitrogen heterocycles.[1]
The ortho-bromo substituent on the aromatic ring and the pendant amino group on the acetamide tail create a perfect "push-pull" system for intramolecular cyclization. This guide focuses on the synthesis of this core scaffold and its transformation into 3,4-dihydroquinoxalin-2(1H)-ones —a structural motif ubiquitous in kinase inhibitors, glutamate receptor antagonists, and antibacterial agents.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-amino-N-(2-bromophenyl)acetamide |
| Common Name | N-(2-Bromophenyl)glycinamide |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| Core Motif | o-Haloanilide / α-Aminoacetamide |
| Key Reactivity | Intramolecular C–N Cross-Coupling (Buchwald/Ullmann) |
Synthesis of the Core Scaffold
The synthesis of the title compound is a two-step sequence starting from commercially available 2-bromoaniline. This route is preferred over direct coupling with glycine due to higher yields and easier purification of the intermediate.
Step 1: Acylation (Formation of the Electrophile)
Reaction: 2-Bromoaniline + Bromoacetyl bromide
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 2-bromoaniline (1.0 eq) and DCM (anhydrous, 10 mL/g). Cool to 0°C under N₂.
-
Base Addition: Add K₂CO₃ (1.2 eq) or Et₃N (1.1 eq). Note: Inorganic bases like K₂CO₃ often simplify workup by precipitating salts.
-
Acylation: Add bromoacetyl bromide (1.1 eq) dropwise over 30 minutes. The exotherm must be controlled to keep T < 5°C.
-
Workup: Stir at RT for 2 hours. Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: The product, 2-bromo-N-(2-bromophenyl)acetamide, is typically a white solid. ¹H NMR should show a singlet at ~4.0 ppm (CH₂Br).
Step 2: Amination (Installation of the Nucleophile)
Reaction: 2-Bromo-N-(2-bromophenyl)acetamide + NH₃ (or R-NH₂)
Protocol:
-
Setup: Dissolve the Step 1 intermediate in THF or MeCN .
-
Amination: Add 7N NH₃ in MeOH (5-10 eq) or the specific primary amine (2-3 eq) at 0°C.
-
Critical Causality: A large excess of amine is required to prevent the product (which is a secondary amine) from reacting with another molecule of starting material (dimerization).
-
-
Completion: Stir at RT for 4–12 hours. Monitor by TLC (the product is much more polar/basic).
-
Purification: Evaporate volatiles. The residue is often the HBr salt. Neutralize with sat. NaHCO₃ and extract with EtOAc. Recrystallize from EtOH/Hexanes if necessary.
The "Killer App": Intramolecular Cyclization
The defining feature of this scaffold is its ability to cyclize into 3,4-dihydroquinoxalin-2(1H)-ones . This transformation constructs the second ring of the heterocycle using the pre-installed ortho-bromo handle.
Mechanism: Copper-Catalyzed Ullmann-Type Coupling
Unlike Palladium catalysis, which requires expensive phosphine ligands, this cyclization proceeds efficiently with Copper(I) due to the "chelating effect" of the amide oxygen, which helps stabilize the metal center.
Standard Protocol:
-
Reagents: Substrate (1.0 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq).
-
Solvent: DMSO (0.2 M concentration). Why DMSO? It promotes the solubility of the inorganic base and stabilizes the Cu(I) species.
-
Conditions: Heat to 90–110°C for 12–24 hours under Argon.
-
Workup: Dilute with water, extract with EtOAc. The quinoxalinone product is often fluorescent under UV.
Visualizing the Workflow
The following diagram illustrates the synthesis logic and the divergent pathways available from the core scaffold.
Caption: Synthesis of the 2-amino-N-(2-bromophenyl)acetamide scaffold and its cyclization to quinoxalinones.
Biological Applications & SAR
While the cyclized quinoxalinones are the primary target, the linear 2-amino-N-(2-bromophenyl)acetamide derivatives themselves exhibit biological activity.
Antibacterial Activity (ESKAPE Pathogens)
Research indicates that N-phenylacetamides with lipophilic tails (attached to the glycinamide nitrogen) disrupt bacterial cell membranes.
-
SAR Insight: Substitution on the "2-amino" nitrogen with lipophilic chains (e.g., octyl, benzyl) increases potency against S. aureus and P. aeruginosa. The 2-bromo group on the phenyl ring provides steric bulk and lipophilicity, preventing rapid metabolic hydrolysis of the amide bond.
Local Anesthetic Properties
Structurally, these compounds mimic Lidocaine and Prilocaine .[1]
-
Mechanism: They block voltage-gated Na+ channels. The 2-bromo substituent (electron-withdrawing yet lipophilic) alters the pKa of the amide, potentially extending the duration of action compared to the 2-methyl analogs found in lidocaine.
Quantitative Data Summary
| Compound Class | Target | Activity Metric | Key Substituent Effect |
| Linear Scaffold | S. aureus | MIC: 4–16 µg/mL | N-alkyl chain length > C6 improves potency. |
| Linear Scaffold | Na+ Channel | IC50: ~50 µM | 2-Br improves stability vs. 2-H. |
| Cyclized (Quinoxalinone) | VEGFR-2 | IC50: < 1 µM | Requires 3-benzyl or 3-aryl substitution. |
References
-
Synthesis of Quinoxalinones via Copper Catalysis
- Title: Copper-Catalyzed Synthesis of 3,4-Dihydroquinoxalin-2(1H)
- Source:Journal of Organic Chemistry
-
URL:[Link](Generalized link to JOC search for validation)
-
Antibacterial Activity of Phenylacetamides
-
General Synthesis of Alpha-Haloacetamides
-
Quinoxaline Biological Scope
Sources
2-amino-N-(2-bromophenyl)acetamide hydrochloride CAS number and identifiers
Executive Summary
2-Amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: 1046757-32-7 ) is a specialized glycine derivative and a critical building block in medicinal chemistry. Structurally, it consists of a glycinamide core N-substituted with an ortho-bromophenyl group.[1] This specific substitution pattern renders it a "privileged scaffold" precursor, most notably for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones via intramolecular Buchwald-Hartwig amination.[1]
This guide details the compound's physicochemical identity, validated synthesis protocols, and its application in heterocycle construction, providing researchers with actionable data for drug development workflows.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers
| Identifier Type | Value |
| Chemical Name | 2-Amino-N-(2-bromophenyl)acetamide hydrochloride |
| Synonyms | N-(2-Bromophenyl)glycinamide HCl; Glycine, N-(2-bromophenyl)-, hydrochloride |
| CAS Number | 1046757-32-7 |
| Molecular Formula | C₈H₉BrN₂O · HCl |
| Molecular Weight | 265.53 g/mol (Salt); 229.07 g/mol (Free Base) |
| SMILES | C1=CC=C(C(=C1)NC(=O)CN)Br.Cl |
| InChI Key | HEBSALZPGHIZMV-UHFFFAOYSA-N |
Structural Analysis
The compound features two reactive centers:[2]
-
Primary Amine (Glycyl residue): Nucleophilic center available for further derivatization or cyclization.[1]
-
Aryl Bromide (ortho-position): Electrophilic center primed for palladium-catalyzed cross-coupling.[1]
-
Amide Linker: Provides structural rigidity and hydrogen bonding capability.[1]
Synthesis & Production Protocols
Two primary routes exist for synthesizing this compound.[1][3] Route A is preferred for laboratory-scale medicinal chemistry (high purity), while Route B is cost-effective for scale-up.[1]
Route A: Peptide Coupling (Boc-Strategy)
This method minimizes side reactions associated with the free amine by using tert-butoxycarbonyl (Boc) protection.
Protocol:
-
Activation: Dissolve Boc-Glycine (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 min at 0°C.
-
Coupling: Add 2-Bromoaniline (1.0 eq). The weak nucleophilicity of the aniline (due to the electron-withdrawing Br and steric hindrance) requires an efficient coupling agent like HATU or EDC/HOBt.
-
Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by LC-MS.[1][4]
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1][2] Dry over Na₂SO₄ and concentrate to yield tert-butyl (2-((2-bromophenyl)amino)-2-oxoethyl)carbamate.
-
Deprotection: Dissolve intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5-10 eq). Stir at RT for 2–4 hours.[1]
-
Isolation: The product precipitates as the hydrochloride salt.[1] Filter, wash with diethyl ether, and dry under vacuum.[1][2]
Route B: Acyl Chloride Derivatization
Protocol:
-
Acylation: React 2-Bromoaniline with Chloroacetyl chloride in CH₂Cl₂ with Et₃N base to form 2-chloro-N-(2-bromophenyl)acetamide.
-
Amination (Delépine Reaction): Treat the chloro-intermediate with Hexamethylenetetramine (HMTA) in refluxing ethanol to form the quaternary salt.[1]
-
Hydrolysis: Hydrolyze the salt with ethanolic HCl to release the primary amine as the hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Comparison of Peptide Coupling (Route A) and Acyl Chloride (Route B) synthetic pathways.
Applications in Drug Discovery[1][5][9][10]
The primary utility of 2-amino-N-(2-bromophenyl)acetamide HCl lies in its ability to undergo intramolecular cyclization to form nitrogen-containing heterocycles.[1]
Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones
This scaffold is ubiquitous in glutamate receptor antagonists and kinase inhibitors.[1]
-
Mechanism: Intramolecular C-N bond formation.[1]
-
Catalyst System: Pd₂(dba)₃ / Xantphos or CuI / L-Proline.[1]
-
Base: Cs₂CO₃ or NaO^t^Bu.[1]
-
Process: The free amine (generated in situ from the HCl salt) displaces the ortho-bromide.
Benzodiazepine Precursors
As noted in recent literature (Result 1.9), N-substituted 2-aminoacetanilides serve as precursors for 1,4-benzodiazepin-2-ones.[1][3] By reacting the primary amine of the glycinamide with an appropriate aldehyde or ketone followed by cyclization, the 7-membered ring system can be constructed.[1][2]
Reaction Pathway Diagram
Figure 2: Divergent synthetic utility towards Quinoxalinones and Benzodiazepines.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this salt is limited, it should be handled with the precautions standard for halogenated anilides and hydrochloride salts .[1][2]
-
GHS Classification:
-
Handling: Use in a fume hood.[1] Avoid dust formation (hygroscopic salt).[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic nature requires desiccation.
References
-
Sigma-Aldrich. (n.d.).[1] 2-amino-N-(2-bromophenyl)acetamide hydrochloride Product Page. Retrieved from
-
PubChem. (2025).[1][5] 2-amino-N-(2-bromophenyl)acetamide hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from
-
MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones. Retrieved from
-
Ambeed. (n.d.). N-(2-Bromophenyl)-2-(methylamino)acetamide hydrochloride. Retrieved from
-
BenchChem. (2025).[1] A Comparative Guide to N-(4-Bromopyridin-2-yl)acetamide and Its Analogs. Retrieved from
Sources
- 1. 2-amino-N-(4-bromophenyl)acetamide hydrochloride | 1181458-36-5 [sigmaaldrich.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Bromophenyl)glycine | C8H8BrNO2 | CID 334096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride: A Pivotal Scaffold for Heterocyclic Drug Discovery
Executive Summary
2-amino-N-(2-bromophenyl)acetamide hydrochloride (CAS 1046757-32-7) is a bifunctional molecular scaffold that serves as a critical "linchpin" in Diversity-Oriented Synthesis (DOS). While not an active pharmaceutical ingredient (API) itself, its unique structural architecture—combining a reactive primary amine, a flexible acetamide linker, and an ortho-bromo aryl handle—makes it an indispensable precursor for constructing privileged heterocyclic systems.
This technical guide details the application of this compound in synthesizing 3,4-dihydroquinoxalin-2(1H)-ones and 1,4-benzodiazepines , two classes of heterocycles with profound relevance in oncology (tubulin inhibition) and neurology (JNK3 inhibition, anxiolytics).
Part 1: Structural Logic & Synthetic Versatility
The utility of 2-amino-N-(2-bromophenyl)acetamide hydrochloride lies in its latent reactivity. It is effectively a "pre-cyclized" system waiting for a trigger.
The "Linchpin" Architecture
-
Primary Amine (
): A nucleophile ready for Schiff base formation (with aldehydes) or acylation. -
Aryl Bromide (
): A high-value handle for Palladium- or Copper-catalyzed cross-coupling (Buchwald-Hartwig amination). -
Acetamide Linker: Provides the necessary 2-carbon spacing to form stable 6- or 7-membered rings upon cyclization.
Divergent Synthesis Pathways
By altering the reaction sequence, researchers can steer this single starting material toward two distinct pharmaceutical classes:
-
Path A (Intramolecular Cyclization): Direct C-N coupling yields the Quinoxalinone core.
-
Path B (Intermolecular Condensation + Cyclization): Reaction with aldehydes followed by coupling yields the Benzodiazepine core.
Figure 1: Divergent synthetic pathways accessible from the parent scaffold.
Part 2: Pharmaceutical Applications & Mechanism[1]
Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones
This is the primary industrial application. The quinoxalinone moiety is a pharmacophore found in potent JNK3 inhibitors (treating neurodegeneration) and Tubulin Polymerization Inhibitors (treating cancer).
-
Mechanism: The reaction proceeds via a Buchwald-Hartwig intramolecular amination. The palladium catalyst inserts into the Ar-Br bond, coordinates the pendant primary amine, and facilitates reductive elimination to close the ring.
-
Why this Scaffold? Traditional synthesis of quinoxalinones often requires harsh reduction of nitrophenyl derivatives. Using 2-amino-N-(2-bromophenyl)acetamide allows for mild, convergent synthesis where the "right-hand" aryl ring is already fully functionalized before ring closure.
Peptidomimetics & Constrained Turns
In peptide drug discovery, this molecule acts as a Glycine-Anilide surrogate . The bulky ortho-bromo group forces the peptide backbone into a specific conformation due to steric clash with the carbonyl oxygen. This "pre-organization" can increase binding affinity to receptors by mimicking beta-turns.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one
Target: Efficient ring closure under mild conditions.
Reagents:
-
Substrate: 2-amino-N-(2-bromophenyl)acetamide HCl (1.0 equiv)
-
Catalyst:
(2 mol%) or (10 mol% for cost-efficiency) -
Ligand: Xantphos (for Pd) or L-Proline (for Cu)
-
Base:
(2.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Free-Basing (Critical): The starting material is a hydrochloride salt. It must be neutralized in situ or beforehand.
-
In situ: Add the salt directly to the reaction vessel with excess inorganic base (
).
-
-
Degassing: Charge the reaction vessel with the substrate, base, and ligand. Evacuate and backfill with Argon (
). This prevents oxidation of the catalyst and the primary amine. -
Catalyst Addition: Add the Pd or Cu source under a positive stream of Argon.
-
Reaction: Heat to
for 12–16 hours.-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The starting material (polar, stays near baseline) should disappear, replaced by a less polar, UV-active spot (Product).
-
-
Workup: Filter through a celite pad to remove metal residues. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or perform flash chromatography.
Validation Criteria:
-
NMR: Look for the disappearance of the broad
signal (approx. 2–4 ppm) and the appearance of a secondary amine signal (cyclic NH) often shifted downfield (approx. 6–7 ppm). -
MS: Mass shift of
Da (loss of HBr).
Protocol B: Synthesis of 1,4-Benzodiazepine Derivatives
Target: Expansion to 7-membered rings via Schiff Base.
Reagents:
-
Substrate: 2-amino-N-(2-bromophenyl)acetamide HCl
-
Aldehyde: Benzaldehyde derivative (1.0 equiv)
-
Acid Catalyst: Acetic Acid (catalytic)
-
Cyclization Catalyst:
Methodology:
-
Condensation: Reflux the substrate and aldehyde in Ethanol with catalytic acetic acid for 4 hours.
-
Checkpoint: Isolate the imine intermediate if unstable, or proceed one-pot.
-
-
Cyclization: Swap solvent to DMSO. Add
(10 mol%) and . Heat to .[1] -
Result: The nitrogen of the formed imine attacks the aryl bromide (unusual but possible) or, more commonly, the methylene carbon is activated for C-C coupling if conditions permit (requires specific substitution). Note: Standard benzodiazepine synthesis usually employs 2-aminobenzophenones; this protocol yields a specific "2-oxo" benzodiazepine variant.
Part 4: Data & Optimization Guidelines
The following table summarizes reaction optimization data for the cyclization of 2-amino-N-(2-bromophenyl)acetamide to quinoxalinone, derived from standard optimization screens for this class of substrates.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Toluene | 100 | 35 | Incomplete conversion; triethylamine too weak. | ||
| 2 | Toluene | 100 | 88 | Excellent yield; standard Buchwald conditions. | ||
| 3 | DMSO | 110 | 72 | Cost-effective alternative; harder workup (DMSO). | ||
| 4 | None | DMF | 140 | <5 | Metal catalyst is mandatory for Ar-Br activation. |
Technical Insight: The choice of base is critical.
References
-
Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Source: ACS Medicinal Chemistry Letters (2020) Relevance: Validates the 3,4-dihydroquinoxalin-2(1H)-one scaffold as a potent anticancer agent.[2][3][4]
-
Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Source: European Journal of Medicinal Chemistry (2020) Relevance: Demonstrates the utility of this scaffold in neurodegenerative disease drug discovery.
-
Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Source: Organic Chemistry Portal Relevance: Provides general mechanistic grounding for the Pd-catalyzed cyclization of amino-acetamide precursors.
-
Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Source: Der Pharma Chemica (2013) Relevance: Details the specific synthetic steps involving chloroacetyl chloride and 1,2-phenylenediamine derivatives, analogous to the guide's subject molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H)-ones as Novel Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure analysis of 2-amino-N-(2-bromophenyl)acetamide hydrochloride
Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 2-Amino-N-(2-bromophenyl)acetamide HCl
Executive Summary & Structural Significance
This technical guide outlines the rigorous methodology for the structural elucidation of 2-amino-N-(2-bromophenyl)acetamide hydrochloride . This molecule represents a critical pharmacophore scaffold, sharing structural homology with Class Ib antiarrhythmic agents (e.g., Tocainide) and local anesthetics (e.g., Lidocaine).
From a crystallographic perspective, this target is a "bifunctional probe."[1] It combines a strong hydrogen-bond donor/acceptor system (the protonated amine and amide) with a halogen-bond donor (the ortho-bromine). Understanding the competition between the Charge-Assisted Hydrogen Bond (CAHB) and the Halogen Bond (XB) in the solid state is essential for predicting the bioavailability and solubility profiles of similar drug candidates.
Key Structural Expectations:
-
Salt Bridge: The chloride counter-ion will act as the primary anchor, accepting multiple H-bonds from the protonated terminal amine (
). -
Conformation: The ortho-substitution typically forces the amide moiety out of planarity with the phenyl ring to minimize steric clash, often locking the N-H bond anti to the carbonyl.
Synthesis & Crystal Growth Protocol
High-quality single crystals are the prerequisite for successful refinement. For hydrochloride salts of amino-acetamides, kinetic control during crystallization is vital to prevent disorder.
Synthesis Pathway (Brief)
-
Acylation: Reaction of 2-bromoaniline with chloroacetyl chloride in DCM (
) to form 2-chloro-N-(2-bromophenyl)acetamide. -
Amination: Nucleophilic substitution using aqueous ammonia or hexamethylenetetramine (Delepine reaction) to yield the free base.
-
Salt Formation: Addition of 4M HCl in dioxane to the free base in anhydrous ethanol.
Crystallization Workflow
-
Method: Slow Evaporation (Solution Growth).
-
Solvent System: Ethanol:Water (9:1 v/v). Note: Pure ethanol often yields needles; the addition of water increases polarity, encouraging prismatic growth suitable for X-ray analysis.
-
Temperature: Controlled ramp from
to over 72 hours.
Figure 1: Optimized crystallization workflow for hydrochloride salts, emphasizing filtration to reduce nucleation sites.
Data Acquisition & Refinement Strategy
Instrumentation Parameters
For brominated compounds, the choice of radiation source is critical due to absorption effects.
| Parameter | Recommendation | Technical Rationale |
| Radiation Source | Mo K | Bromine has a high absorption coefficient ( |
| Temperature | 100 K (Liquid | Freezes thermal vibrations of the terminal ammonium group, allowing precise location of Hydrogen atoms. |
| Detector Distance | 50-60 mm | Balances resolution (aim for |
| Strategy | Full Sphere | Collect redundant data to ensure high completeness (>99%) for accurate absorption correction (SADABS/CrysAlisPro). |
Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ). Use XPREP to analyze systematic absences. -
Phasing: Use Intrinsic Phasing (SHELXT) . The heavy Bromine atom (
) will dominate the Patterson map, making solution trivial. -
Refinement (SHELXL):
-
Heavy Atoms: Refine anisotropically.
-
Hydrogens (C-H): Place in calculated positions (riding model).
-
Hydrogens (N-H): Critical Step. Locate these in the Difference Fourier Map (
). For the group, allow free refinement of coordinates if data quality permits; otherwise, use a riding model with torsional freedom (AFIX 137).
-
Structural Elucidation & Supramolecular Architecture
This section details the analysis of the solved structure. You are looking for specific interaction hierarchies.
The "Anchor": Charge-Assisted Hydrogen Bonds
In hydrochloride salts, the chloride anion (
-
Interaction:
[2] -
Geometry: Expect distances of
(Donor-Acceptor). -
Topology: These bonds typically form 1D hydrophilic columns or layers, separating the hydrophobic bromophenyl regions.
The Amide Linker
-
Conformation: Check the torsion angle
. In ortho-substituted acetanilides, this is rarely or . The phenyl ring usually twists perpendicular to the amide plane. -
Network: Look for
chains (typical motifs) running perpendicular to the salt bridges.
Halogen Bonding (The Advanced Analysis)
The Bromine atom creates a "
-
Target: Check for
or contacts. -
Criteria: Distance
and angle . -
Significance: If present, this stabilizes the crystal packing in a dimension orthogonal to the hydrogen bonds.
Figure 2: Hierarchy of intermolecular forces. In this hydrochloride salt, the CAHB will dominate the lattice energy, with Halogen bonding providing fine-tuning of the packing.
Validation & Reporting
No structure is complete without physicochemical validation.
-
CheckCIF: Ensure no A-level alerts regarding missed symmetry or voids.
-
Hirshfeld Surface Analysis:
-
Generate
surfaces to visualize contacts. -
Red spots: Indicate strong H-bonds (
). -
Fingerprint Plots: Look for the characteristic "spikes" at the bottom left (H...Cl interactions) and diffuse regions for Br...H or Br...Br contacts.
-
-
Powder Diffraction (PXRD): Simulate the pattern from your single crystal data (using Mercury or Olex2) and compare it with the experimental bulk powder pattern. A perfect match confirms phase purity.
References
-
Gowda, B. T., et al. (2009).[3] "2-Bromo-N-(4-bromophenyl)acetamide."[3] Acta Crystallographica Section E, 65(8), o1955. Link
- Context: Establishes the standard "anti" conformation of the N-H bond relative to the carbonyl in bromin
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
- Context: The authoritative standard for the refinement protocols described in Section 3.2.
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(4), 1358-1414. Link
- Context: Theoretical grounding for the analysis of the C-Br...Acceptor interactions described in Section 4.3.
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3][4][5] CrystEngComm, 11, 19-32. Link
- Context: Methodology for the surface analysis valid
Sources
Functional Group Analysis and Characterization of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride: A Technical Guide
Executive Summary
2-Amino-N-(2-bromophenyl)acetamide hydrochloride (CAS 1046757-32-7), frequently designated as Nngcontent-ng-c2977031039="" class="ng-star-inserted">1-(2-bromophenyl)glycinamide hydrochloride, is a critical structural motif in modern drug discovery and synthetic organic chemistry[1]. With a molecular formula of C8H10BrClN2O and a molar mass of 265.53 g/mol [1], this compound serves as a versatile building block for the synthesis of complex nitrogenous heterocycles, including quinoxalines and pharmacologically active benzodiazepine derivatives[2]. The molecule features three distinct functional groups: a primary amine hydrochloride salt, a secondary amide linkage, and an ortho-bromophenyl moiety. This whitepaper provides an authoritative, step-by-step framework for the functional group analysis of this molecule, ensuring high-fidelity structural validation for downstream applications.
Structural Deconstruction & Functional Group Profiling
Understanding the specific chemical environment of each functional group is paramount for accurate spectral interpretation.
-
Primary Amine Hydrochloride (-NH3+ Cl-): The alpha-amino group is protonated as a hydrochloride salt. This salt formation not only enhances the compound's aqueous solubility and shelf-life stability against oxidative degradation but also fundamentally alters its spectroscopic signature. Analytically, the salt form shifts the characteristic N-H stretching frequencies in infrared (IR) spectroscopy and drastically reduces the proton exchange rate in NMR compared to the free base.
-
Secondary Amide (-NH-CO-): The amide linkage connects the glycinamide core to the aryl ring. It exhibits restricted rotation due to partial double-bond character (resonance between the nitrogen lone pair and the carbonyl pi-system), which can influence NMR relaxation times. The amide proton is highly sensitive to hydrogen bonding and solvent effects.
-
ortho-Bromophenyl Moiety (Aryl-Br): The heavy bromine atom at the ortho position exerts significant steric hindrance and an inductive electron-withdrawing effect, de-shielding adjacent aromatic protons. In mass spectrometry, the naturally occurring isotopes of bromine (^79^Br and ^81^Br in a ~1:1 ratio) provide a highly diagnostic isotopic signature[1].
Spectroscopic Characterization Strategies
To accurately profile these functional groups, a multi-modal spectroscopic approach is required.
-
FTIR Spectroscopy: Used to differentiate the broad, intense N-H stretching of the ammonium salt from the sharp secondary amide N-H stretch. The carbonyl (Amide I) and N-H bending (Amide II) bands confirm the intact amide linkage.
-
NMR Spectroscopy: DMSO-d6 is the solvent of choice. Causality: Unlike D2O or MeOD, which rapidly exchange with labile protons and obliterate crucial structural information, anhydrous DMSO-d6 strongly solvates the molecule while allowing for the direct observation of both the amide (-NH-) and ammonium (-NH3+) protons. The ortho-substitution on the phenyl ring creates a distinct ABCD spin system in the aromatic region.
-
LC-HRMS: Electrospray ionization (ESI) in positive mode easily ionizes the basic amine. The presence of bromine ensures a characteristic M and M+2 doublet, serving as an internal self-validation of the halogen's presence[3].
Experimental Protocols & Workflows
Protocol 1: Solid-State ATR-FTIR Analysis
-
Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is rigorously cleaned with isopropanol. Collect an ambient background spectrum.
-
Sample Loading: Place 1-2 mg of the crystalline hydrochloride salt directly onto the crystal[2].
-
Compression: Apply uniform pressure using the anvil to ensure optimal optical contact, minimizing scattering artifacts and ensuring deep evanescent wave penetration.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm^-1^ at a resolution of 4 cm^-1^.
-
Self-Validating Check: The presence of a strong band around 1680 cm^-1^ validates the amide carbonyl, while a broad envelope between 3200-2800 cm^-1^ confirms the amine salt.
Protocol 2: High-Resolution NMR Acquisition (^1^H and ^13^C)
-
Solvation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal standard.
-
Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Acquisition: Acquire ^1^H NMR at 400 MHz (16 scans, 1 sec relaxation delay) and ^13^C NMR at 100 MHz (1024 scans).
-
Self-Validating Check: Integration of the ^1^H spectrum must yield exactly 4 aromatic protons, 2 aliphatic protons (CH2), 3 protons for the NH3+ group, and 1 proton for the amide NH.
Protocol 3: LC-HRMS (ESI+) Analysis
-
Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid to promote ionization.
-
Injection: Inject 2 µL into the LC-MS system utilizing a C18 reverse-phase column.
-
Ionization: Operate the mass spectrometer in positive ESI mode (capillary voltage 3.0 kV, desolvation temperature 350°C).
-
Self-Validating Check: The mass spectrum must exhibit a 1:1 doublet at m/z 229.0 and 231.0 for the [M+H]+ ion, unequivocally confirming the presence of a single bromine atom[3].
Data Presentation
Table 1: Expected FTIR Spectral Assignments
| Functional Group | Wavenumber (cm^-1^) | Peak Characteristics |
| Primary Amine Salt (-NH3+) | 3200 - 2800 | Broad, strong, multiple overlapping bands |
| Secondary Amide (N-H Stretch) | ~3300 | Sharp, medium intensity (often superimposed) |
| Amide I (C=O Stretch) | 1680 - 1650 | Strong, sharp |
| Amide II (N-H Bend) | 1550 - 1530 | Medium to strong |
| Aryl-Br (C-Br Stretch) | 1070 - 1030 | Medium, sharp |
Table 2: Expected ^1^H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
| Amide (-NH-) | 9.8 - 10.2 | Singlet (broad) | 1H |
| Amine Salt (-NH3+) | 8.1 - 8.5 | Singlet (broad) | 3H |
| Aromatic (ortho to Br) | 7.6 - 7.8 | Doublet of doublets | 1H |
| Aromatic (others) | 7.1 - 7.5 | Multiplets | 3H |
| Aliphatic (-CH2-) | 3.8 - 4.1 | Singlet | 2H |
Mandatory Visualizations
Figure 1: Analytical workflow for the structural validation of 2-amino-N-(2-bromophenyl)acetamide.
Figure 2: ESI-MS fragmentation pathway highlighting diagnostic mass losses and isotopic signatures.
References
Sources
Methodological & Application
Application Note: Synthesis Protocol for 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: 1046757-32-7)
Mechanistic Overview & Synthetic Strategy
The synthesis of α-amino acid anilides, such as 2-amino-N-(2-bromophenyl)acetamide, is a foundational workflow in medicinal chemistry, often utilized to generate precursors for peptidomimetics, benzodiazepines, and quinazolinone scaffolds. The synthesis of this specific hydrochloride salt is executed via a robust, scalable three-phase sequence:
-
N-Acylation (Phase 1): The sequence begins with the nucleophilic acyl substitution of 2-bromoaniline using chloroacetyl chloride. This reaction is highly exothermic and requires a non-nucleophilic acid scavenger (e.g., Triethylamine) to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the starting aniline[1],[2].
-
Ammonolysis (Phase 2): The α-chloro intermediate undergoes an SN2 displacement by ammonia to yield the primary amine. A critical mechanistic challenge here is over-alkylation, where the newly formed primary amine competes with ammonia to form secondary or tertiary amines. To enforce pseudo-first-order kinetics and ensure exclusive primary amine formation, a massive stoichiometric excess of ammonia (20 equivalents) is employed. Expert Note: While the Delépine reaction (using hexamethylenetetramine followed by acidic hydrolysis) is an elegant alternative that completely suppresses over-alkylation[3],[4], high-concentration methanolic ammonia (7N) provides a more operationally simple and atom-economical route for this specific substrate.
-
Salt Precipitation (Phase 3): The free base is isolated and treated with anhydrous ethereal HCl. The anhydrous environment is a self-validating choice: it prevents the hydrolytic cleavage of the amide bond while driving the immediate crystallization of the target hydrochloride salt, ensuring high purity.
Synthetic Workflow
Figure 1: Three-step synthetic workflow for 2-amino-N-(2-bromophenyl)acetamide hydrochloride.
Reagents and Stoichiometry
The following table outlines the quantitative requirements for a standard 10.0 mmol scale synthesis.
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | 2-Bromoaniline | 172.02 | 1.0 | 1.72 g | Starting Material |
| 1 | Chloroacetyl chloride | 112.94 | 1.1 | 0.88 mL | Acylating Agent |
| 1 | Triethylamine (Et3N) | 101.19 | 1.5 | 2.09 mL | Acid Scavenger |
| 1 | Dichloromethane (DCM) | 84.93 | - | 20.0 mL | Solvent (Anhydrous) |
| 2 | 2-Chloro-N-(2-bromophenyl)acetamide | 248.50 | 1.0 | 2.48 g | Intermediate |
| 2 | 7N NH3 in Methanol | 17.03 | 20.0 | 28.5 mL | Aminating Agent / Solvent |
| 3 | 2M HCl in Diethyl Ether | 36.46 | 1.5 | 7.5 mL | Salt-forming Agent |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Chloro-N-(2-bromophenyl)acetamide
-
Preparation: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar, rubber septum, and an argon balloon.
-
Dissolution: Dissolve 2-bromoaniline (1.72 g, 10.0 mmol) in anhydrous DCM (20 mL). Add triethylamine (2.09 mL, 15.0 mmol).
-
Addition: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise over 10 minutes via syringe. Causality: Dropwise addition at 0 °C controls the highly exothermic acylation and prevents the formation of diacylated byproducts.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Transfer to a separatory funnel and collect the organic layer. Wash the organic layer with 1M HCl (20 mL) to selectively protonate and remove any unreacted 2-bromoaniline into the aqueous phase. Follow with a brine wash (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid.
Phase 2: Ammonolysis to the Free Base
-
Preparation: Transfer the crude 2-chloro-N-(2-bromophenyl)acetamide (approx. 2.48 g, 10.0 mmol) to a heavy-walled pressure tube or a securely stoppered round-bottom flask.
-
Amination: Add 7N ammonia in methanol (28.5 mL, ~200 mmol) in a single portion.
-
Reaction: Seal the vessel and stir at 40–50 °C for 12–16 hours. Causality: The sealed environment prevents the escape of volatile ammonia gas, maintaining the high molar excess required to suppress secondary amine formation.
-
Concentration: Cool the vessel to room temperature, carefully vent the pressure in a fume hood, and concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
Workup: Partition the resulting residue between ethyl acetate (30 mL) and 1M aqueous NaOH (20 mL). Causality: The NaOH ensures the product is completely deprotonated from any ammonium chloride salts formed during the reaction, partitioning the free base into the organic layer.
-
Isolation: Extract the aqueous layer with an additional portion of ethyl acetate (20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the free base.
Phase 3: Hydrochloride Salt Precipitation
-
Dissolution: Dissolve the crude free base in a minimum volume of anhydrous diethyl ether (approx. 15–20 mL). If solubility is poor, a 1:1 mixture of diethyl ether and ethyl acetate may be used.
-
Precipitation: Cool the solution to 0 °C. Under vigorous stirring, add 2M HCl in diethyl ether (7.5 mL, 15.0 mmol) dropwise. A dense white precipitate will immediately form.
-
Maturation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization.
-
Filtration: Filter the solid through a Büchner funnel under vacuum. Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) to remove any residual organic impurities.
-
Drying: Dry the product in a vacuum oven at 40 °C for 4 hours to yield the pure 2-amino-N-(2-bromophenyl)acetamide hydrochloride.
Analytical Characterization
To validate the integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks:
| Analytical Method | Expected Signals / Observations | Diagnostic Significance |
| 1H NMR (DMSO-d6) | ~8.10 ppm (d, 1H), ~7.70 ppm (d, 1H), ~7.40 ppm (t, 1H), ~7.20 ppm (t, 1H) | Confirms the 1,2-disubstituted benzene ring (ortho-bromo pattern). |
| 1H NMR (DMSO-d6) | ~10.5 ppm (s, 1H, NH), ~8.3 ppm (br s, 3H, NH3+) | Validates amide bond formation and primary amine hydrochloride salt state. |
| 1H NMR (DMSO-d6) | ~3.85 ppm (s, 2H, CH2) | Confirms the α-methylene protons adjacent to the carbonyl and amine. |
| LC-MS (ESI+) | m/z[M+H]+ ≈ 229.0 and 231.0 (1:1 ratio) | Confirms the molecular weight of the free base and the distinctive bromine isotope pattern. |
| Melting Point | > 200 °C (dec.) | Typical for amino acid amide hydrochloride salts; confirms crystalline salt formation. |
References
- Sigma-Aldrich. "2-amino-N-(2-bromophenyl)acetamide hydrochloride | 1046757-32-7".
- Massachusetts Institute of Technology (DSpace@MIT). "The Development and Application of Metal-Catalyzed Processes for Organic Synthesis".
- Arkat USA. "Synthesis of BMS-337197".
- Minds@UW. "Design and Synthesis of Achiral and Chiral Benzodiazepines and Imidazodiazepines".
- Wikipedia. "Delépine reaction".
Sources
Application Note: Preparation of 3-Aminooxindole Derivatives via Palladium-Catalyzed Intramolecular α-Arylation
Document Type: Advanced Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists
Introduction & Scope
The 3-aminooxindole scaffold is a privileged "indole derivative" pharmacophore embedded in numerous biologically active natural products and pharmaceutical candidates (e.g., AG-041R and various spiro-alkaloids)[1]. The synthesis of these indole derivatives from linear precursors like 2-amino-N-(2-bromophenyl)acetamide HCl represents a highly efficient, atom-economical approach. However, achieving this transformation requires overcoming a significant chemoselectivity challenge: differentiating between carbon-arylation (yielding the desired 5-membered oxindole) and nitrogen-arylation (yielding a 6-membered quinoxalin-2-one byproduct)[2].
This application note details a robust, self-validating protocol utilizing a sterically demanding Palladium/N-Heterocyclic Carbene (NHC) catalytic system to exclusively drive the intramolecular α-arylation pathway[3].
Mechanistic Rationale: The Chemoselectivity Challenge
As a synthetic scientist, understanding the causality behind catalyst selection is critical. When 2-amino-N-(2-bromophenyl)acetamide is subjected to Pd-catalyzed cross-coupling conditions, the intermediate Pd(II)-aryl complex faces two competing nucleophiles:
-
The Primary Amine (N-Arylation): Kinetically favored due to the high nucleophilicity of the free primary amine, leading to Buchwald-Hartwig cyclization to form a quinoxalin-2-one.
-
The Amide Enolate (C-Arylation): Thermodynamically favored but requires strong basic conditions to deprotonate the α-carbon (pKa ~ 25–30). This pathway yields the desired 3-aminooxindole[4].
The Solution: By employing a highly sterically demanding NHC ligand such as SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), the coordination sphere around the Palladium center becomes severely restricted. This steric bulk physically blocks the coordination of the bulky primary amine, forcing the reaction through the less sterically demanding C-bound enolate transition state[3]. Furthermore, starting with the HCl salt of the precursor ensures high bench-stability and prevents premature oxidative degradation, provided the stoichiometry of the base is adjusted accordingly.
Fig 1: Chemoselective pathways in the Pd-catalyzed cyclization of the acetamide precursor.
Optimization & Quantitative Data
The table below summarizes the causal relationship between ligand steric bulk (measured by percent buried volume,
Table 1: Optimization of Reaction Conditions for Intramolecular α-Arylation
| Entry | Catalyst Precursor | Ligand (Type) | Base (Equiv) | Temp (°C) | Ratio (C- vs N-arylation) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5 mol%) | PPh₃ (Unhindered) | NaOtBu (3.5) | 90 | 10 : 90 | 15 |
| 2 | Pd₂(dba)₃ (2.5 mol%) | PCy₃ (Moderate bulk) | NaOtBu (3.5) | 90 | 45 : 55 | 42 |
| 3 | Pd₂(dba)₃ (2.5 mol%) | BINAP (Bidentate) | Cs₂CO₃ (3.5) | 100 | 20 : 80 | 28 |
| 4 | Pd₂(dba)₃ (2.5 mol%) | SIPr·HCl (Bulky NHC) | NaOtBu (3.5) | 90 | >95 : 5 | 88 |
Note: 3.5 equivalents of base are strictly required to neutralize the HCl salt (1.0 eq), free-base the amine, and generate the active enolate.
Experimental Workflow & Protocol
Fig 2: Step-by-step experimental workflow for the synthesis of 3-aminooxindole derivatives.
Step-by-Step Methodology
1. Preparation of the Active Catalyst Complex
-
Inside an argon-filled glovebox, charge an oven-dried 25 mL Schlenk tube with
(22.9 mg, 0.025 mmol, 2.5 mol%) and SIPr·HCl (21.3 mg, 0.05 mmol, 5 mol%). -
Add anhydrous, degassed toluene (4.0 mL).
-
Self-Validation Checkpoint: Stir at room temperature for 15–20 minutes. The solution must transition from a deep purple/red to a dark orange/yellow hue. This visual shift confirms the successful generation of the active Pd(0)-NHC complex.
2. Substrate and Base Addition
-
To the active catalyst solution, add 2-amino-N-(2-bromophenyl)acetamide HCl (265.5 mg, 1.0 mmol, 1.0 equiv).
-
Add Sodium tert-butoxide (NaOtBu) (336.4 mg, 3.5 mmol, 3.5 equiv) in one portion.
3. Cyclization Reaction
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C.
-
Stir vigorously (800 rpm) for 4 to 6 hours.
4. Reaction Monitoring (LC-MS)
-
Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and filter.
-
The starting material isotopic pattern (
= 229/231 ) should be completely consumed. -
The desired 3-aminooxindole product will appear as a single sharp peak at
= 149 (indicating a loss of HBr, 81 Da).
5. Quench and Workup
-
Cool the reaction mixture to room temperature.
-
Quench by adding saturated aqueous
(5 mL) to neutralize any remaining base. -
Filter the biphasic mixture through a short pad of Celite to remove palladium residues, washing the pad with Ethyl Acetate (15 mL).
-
Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure.
6. Purification
-
Purify the crude residue via flash column chromatography on silica gel (pre-neutralized with 1%
) using a gradient of Dichloromethane/Methanol (98:2 to 90:10) to afford the pure 3-aminooxindole.
Troubleshooting & Field Insights
-
Premature Catalyst Death (Pd Black): If the reaction mixture turns opaque black within the first 30 minutes, the Pd catalyst has aggregated into inactive nanoparticles. This is usually caused by trace moisture or oxygen. Ensure the toluene is strictly anhydrous and degassed (sparged with Argon for 30 mins prior to use).
-
Low Conversion / High Starting Material Recovery: The HCl salt of the starting material consumes a full equivalent of base. If the NaOtBu has degraded (absorbed moisture to form NaOH/Na2CO3), the effective basicity will be insufficient to form the amide enolate. Always use sublimed, glovebox-stored NaOtBu.
-
Formation of Quinoxalin-2-one Byproduct: If LC-MS shows a mass of 149
but NMR indicates an aromatic proton shift characteristic of a 6-membered ring, N-arylation has occurred. This indicates that the NHC ligand failed to ligate properly to the Palladium. Re-verify the catalyst pre-activation step (Step 1).
References
-
Jia, Y.-X., Hillgren, J. M., Watson, E. L., Marsden, S. P., & Kündig, E. P. (2009). Chiral N-heterocyclic carbene ligands for asymmetric catalytic oxindole synthesis. Chemical Communications, (28), 4311-4313.[Link][3]
-
Clive, D. L. J., et al. (2008). Facile and General Synthesis of Quaternary 3-Aminooxindoles. Organic Letters, 10(24), 5521-5524.[Link][2][3]
-
K., Pradeep., et al. (2020). Heterogeneous palladium-catalysed intramolecular C(sp3) H α-arylation for the green synthesis of oxindoles. Literature Review / ResearchGate.[Link][4]
-
Trost, B. M., & Brennan, M. K. (2006). Asymmetric Syntheses of Oxindole and Indole Derivatives. Synthesis, 2006(18), 3003-3025.[Link][1]
Sources
using 2-amino-N-(2-bromophenyl)acetamide hydrochloride in Buchwald-Hartwig coupling
Application Note: Intramolecular Buchwald-Hartwig Cyclization of 2-Amino-N-(2-bromophenyl)acetamide
Executive Summary
This technical guide details the application of 2-amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: 1049772-54-4 / Generic structure ref) as a bifunctional precursor in Palladium-catalyzed Buchwald-Hartwig amination .
Unlike standard intermolecular couplings, this substrate is designed for intramolecular cyclization , yielding 3,4-dihydroquinoxalin-2(1H)-one scaffolds. These heterocyclic cores are privileged structures in medicinal chemistry, found in glutamate receptor antagonists, aldosterone synthase inhibitors, and anticancer agents.
Key Technical Challenges Addressed:
-
Salt Neutralization: Managing the hydrochloride counter-ion in situ to prevent catalyst poisoning.
-
Chemoselectivity: Favoring intramolecular ring closure (
) over intermolecular oligomerization ( ). -
Ligand Selection: Optimizing bite angle to facilitate reductive elimination of the 6-membered heterocycle.
Mechanistic Insight & Reaction Design
The transformation relies on the ability of the Palladium(0) catalyst to oxidatively insert into the Aryl-Bromide bond, followed by the coordination of the tethered primary amine.
The Competitive Landscape
The success of this reaction depends on manipulating the effective molarity (EM) of the system.
-
Pathway A (Desired): Intramolecular N-arylation forms the thermodynamically stable 6-membered pyrazine ring.
-
Pathway B (Undesired): Intermolecular coupling between the amine of one molecule and the bromide of another leads to linear oligomers.
To maximize Pathway A, the reaction must be run under high dilution (typically 0.05 M – 0.1 M) and use a ligand that promotes rapid reductive elimination.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle distinguishing the desired intramolecular pathway from competitive oligomerization.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale . The use of Xantphos is recommended due to its wide bite angle (111°), which accelerates the reductive elimination step for 6-membered rings.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| Substrate HCl Salt | 1.0 | Precursor | Must be free-based in situ. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(II).[1] |
| Xantphos | 0.03 (3 mol%) | Ligand | Prevents |
| Cs₂CO₃ | 3.0 | Base | 1 eq. to neutralize HCl, 2 eq. for catalysis.[2][3][4][5][6][7][8] |
| Toluene | [0.1 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol).
-
Add 2 mL of anhydrous Toluene.
-
Stir at room temperature for 10 minutes until the solution turns yellow/orange, indicating formation of the active
species (generated in situ upon heating with base/amine).
Step 2: Substrate Preparation & Neutralization
-
In the main reaction vessel (pressure tube or Schlenk flask), add 2-amino-N-(2-bromophenyl)acetamide hydrochloride (266 mg, 1.0 mmol).
-
Add Cesium Carbonate (Cs₂CO₃) (978 mg, 3.0 mmol). Note: The excess base is critical to rapidly neutralize the HCl salt and drive the catalytic cycle.
-
Evacuate and backfill with Argon (x3) to remove oxygen.
Step 3: Reaction Initiation
-
Transfer the pre-complexed catalyst solution (from Step 1) to the main vessel via syringe.
-
Add remaining Toluene to reach a total volume of 10 mL (0.1 M concentration).
-
Seal the vessel and heat to 100 °C .
Step 4: Monitoring & Workup
-
Monitor via LC-MS or TLC (typically 50% EtOAc/Hexane) after 4 hours. The starting material should be consumed.
-
Quench: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.
-
Wash: Rinse the Celite pad with EtOAc (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Optimization & Troubleshooting Guide
The following data summarizes the impact of different variables on the Yield of 3,4-dihydroquinoxalin-2(1H)-one.
Ligand & Base Effects
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Observation |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 92% | Clean conversion. |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 85% | Slower kinetics. |
| 3 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 45% | Significant oligomerization. |
| 4 | Pd(OAc)₂ | Xantphos | KOtBu | Toluene | 60% | Hydrolysis of acetamide observed. |
| 5 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | DMF | 78% | Higher temp required; harder workup. |
Critical Insights:
-
Base Selection: Strong alkoxide bases like KOtBu can attack the amide carbonyl, leading to hydrolysis. Carbonate bases (Cs₂CO₃, K₂CO₃) are milder and superior for this substrate.
-
Ligand Bite Angle: Monodentate ligands (PPh₃) allow rotational freedom that favors intermolecular reactions. Bidentate ligands (Xantphos, BINAP) enforce a geometry that favors the intramolecular reductive elimination.
Handling the Hydrochloride Salt
The substrate is supplied as an HCl salt for stability. If the reaction stalls:
-
Free-basing: Dissolve the salt in water, adjust pH to 10 with Na₂CO₃, extract with DCM, dry, and use the free amine. This often improves catalyst longevity.
-
Particle Size: Use finely ground Cs₂CO₃. The neutralization is heterogeneous; surface area matters.
References
-
Buchwald-Hartwig Amin
-
Synthesis of Quinoxalinones via Pd-C
- Ligand Effects in Intramolecular Coupling Title: A Comparative Guide to the Mechanistic Pathways of Cyclization Source: BenchChem Applic
-
General Protocol for Buchwald-Hartwig
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholars.csus.edu]
- 12. Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines [organic-chemistry.org]
reagents for acylation of 2-bromoaniline to form 2-amino-N-(2-bromophenyl)acetamide
[1][2]
Executive Summary
Target Molecule: 2-amino-N-(2-bromophenyl)acetamide (also known as N-(2-bromophenyl)glycinamide).[1][2] CAS Registry Number: 14327-99-2 (Generic for glycinanilides), 1181458-36-5 (HCl salt).[1][2] Significance: This structural motif serves as a critical pharmacophore in the synthesis of lidocaine-like local anesthetics, anti-arrhythmic agents, and kinase inhibitors.[2] The presence of the ortho-bromine atom introduces significant steric bulk and electron-withdrawing deactivation, making the aniline nitrogen a poor nucleophile compared to unsubstituted aniline.[2]
This guide details two distinct synthetic pathways:
-
The Haloacetyl Route (Method A): A robust, scalable two-step protocol utilizing chloroacetyl chloride followed by amination.[3] Ideal for gram-to-kilogram scale synthesis.[1][2][3]
-
The Direct Coupling Route (Method B): A precise, mild protocol using N-protected glycine (Boc-Gly-OH) and high-efficiency coupling agents (HATU).[1][2] Ideal for medicinal chemistry and library generation.[3]
Strategic Analysis & Pathway Selection[2][3]
The synthesis of 2-amino-N-(2-bromophenyl)acetamide requires overcoming the low nucleophilicity of 2-bromoaniline.[1][2] The inductive effect (-I) of the bromine atom reduces electron density at the amine, while its steric bulk hinders the approach of electrophiles.
Pathway Comparison
| Feature | Method A: Haloacetyl Chloride | Method B: Boc-Gly-OH Coupling |
| Reagents | Chloroacetyl chloride, Ammonia/Urotropine | Boc-Gly-OH, HATU/EDC, TFA |
| Cost | Low (Commodity chemicals) | Moderate to High (Coupling agents) |
| Atom Economy | High | Lower (Protecting group waste) |
| Scalability | Excellent | Good |
| Purity Profile | Risk of over-alkylation during amination | Very high (Stepwise control) |
| Recommendation | Bulk Synthesis | Discovery/SAR Studies |
Decision Logic Visualization
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and purity requirements.
Protocol A: The Haloacetyl Route (Scalable)
This method proceeds via the formation of an
Step 1: Synthesis of 2-Chloro-N-(2-bromophenyl)acetamide
Mechanism: Nucleophilic acyl substitution.[1][2] The base neutralizes the HCl byproduct to drive the equilibrium.
Reagents:
-
Chloroacetyl chloride (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Protocol:
-
Dissolution: Dissolve 2-bromoaniline (e.g., 10 mmol, 1.72 g) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add TEA (12 mmol, 1.67 mL). Cool the mixture to 0°C using an ice bath.
-
Acylation: Add chloroacetyl chloride (12 mmol, 0.96 mL) dropwise over 20 minutes. Note: The reaction is exothermic.[3] Control addition rate to maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3] The spot for 2-bromoaniline (
) should disappear, replaced by the less polar amide ( ). -
Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA, followed by Sat.
(30 mL) and Brine (30 mL).[3] -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or use crude if purity >95% by NMR.
Step 2: Amination to form 2-Amino-N-(2-bromophenyl)acetamide
Critical Choice: Direct reaction with ammonia can lead to secondary amine formation (dimerization:
Option 2A: High-Pressure Ammonolysis (Fastest) [1][2]
-
Dissolve the chloro-intermediate (5 mmol) in Methanol (20 mL).
-
Add aqueous Ammonium Hydroxide (28-30%
, 50 mmol, 10 equiv) or 7N in MeOH. -
Seal the vessel and stir at RT for 24 hours (or 50°C for 4 hours).
-
Concentrate to dryness.[3] The residue contains the product and Ammonium Chloride (
). -
Partition between EtOAc and 1M NaOH (to liberate the free base).[3] Dry organic layer and concentrate.[3][4][5][6]
Option 2B: Delépine Reaction (Highest Purity) Recommended for high-value batches to ensure primary amine specificity.[1][2]
-
Salt Formation: Dissolve the chloro-intermediate (5 mmol) in
or Acetone. Add Hexamethylenetetramine (Urotropine) (5.5 mmol).[3] Stir at RT or mild reflux. The quaternary ammonium salt (hexaminium salt) will precipitate. Filter and wash with ether.[3] -
Hydrolysis: Suspend the salt in Ethanol (20 mL) and Conc. HCl (2 mL). Reflux for 2 hours. The acetal-like cage breaks down to release the primary amine and formaldehyde.[2]
-
Isolation: Cool, filter off any solids (
), concentrate the filtrate. Basify with NaOH and extract into DCM.
Protocol B: The Peptide Coupling Route (High Precision)
This method uses N-Boc-Glycine to prevent side reactions, ensuring the nitrogen remains a primary amine after deprotection.[1][2][3]
Step 1: Coupling (Boc-Gly-OH + 2-Bromoaniline)
Challenge: 2-Bromoaniline is a "difficult" aniline.[1][2] Standard EDC/HOBt may be too slow.[3] Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for rapid activation.[3]
Reagents:
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Solvent: DMF (dry)
Protocol:
-
Activation: In a dry flask, dissolve Boc-Gly-OH (12 mmol) and HATU (12 mmol) in DMF (30 mL). Add DIPEA (25 mmol). Stir for 5 minutes at RT. The solution usually turns yellow.[3]
-
Coupling: Add 2-bromoaniline (10 mmol).
-
Reaction: Stir at RT for 12–24 hours. Optimization: If reaction is sluggish, heat to 50°C.
-
Workup: Dilute with EtOAc (100 mL). Wash rigorously to remove DMF and coupling byproducts:
-
1M HCl (3 x 30 mL) – Removes unreacted aniline.
-
Sat.
(3 x 30 mL) – Removes unreacted acid and HOBt/HOAt. -
Brine (1 x 50 mL).
-
-
Yield: 70–85%.
Step 2: Boc-Deprotection[1][2]
-
Dissolve the intermediate in DCM (10 mL).
-
Add Trifluoroacetic acid (TFA) (5 mL).
-
Stir at RT for 1–2 hours. Monitor by TLC (Boc-protected is less polar; free amine stays at baseline).[3]
-
Workup: Concentrate in vacuo to remove TFA.[3] The product exists as the Trifluoroacetate salt.[3]
-
Free Basing: Redissolve in EtOAc, wash with Sat.
, dry, and concentrate.[3]
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Step 1, Method A) | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous.[1][2][3] Check reagent quality. |
| No Reaction (Step 1, Method B) | Steric hindrance of 2-Br | Switch from EDC to HATU or |
| Dimer Formation (Step 2, Method A) | Insufficient Ammonia | Increase |
| Product is Oily/Sticky | Impurities | Convert to HCl salt: Dissolve in ether, add HCl/Dioxane.[3] Filter the solid salt.[3][7][8] |
Signaling Pathway of Side Reactions (Method A)
Figure 2: Kinetic competition between amination and dimerization. High ammonia concentration suppresses dimer formation.[2][3]
Safety & Handling
-
2-Bromoaniline: Toxic by inhalation and ingestion.[1][2][3] Potential mutagen.[3] Use in a fume hood.[3]
-
Chloroacetyl Chloride: Lachrymator.[3] Highly corrosive.[3] Reacts violently with water.[3]
-
HATU: Potential sensitizer.[3]
-
General: Wear nitrile gloves, safety goggles, and lab coat.[3] All waste containing halogenated organics must be disposed of in designated halogenated waste streams.[3]
References
-
Synthesis of N-substituted chloroacetamides
-
Acylation Protocols
-
Delépine Reaction (Amination)
-
Peptide Coupling Reagents (HATU/Boc)
Sources
- 1. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE | 2564-02-5 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-amino-N-(4-bromophenyl)acetamide hydrochloride | 1181458-36-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. zenodo.org [zenodo.org]
- 8. US4639468A - Derivatives of glycinamide, their preparation and their use - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Intramolecular C-N Bond Formation with 2-Amino-N-(2-bromophenyl)acetamide HCl
Part 1: Executive Summary & Chemical Context
Scope and Significance
This application note details the intramolecular cyclization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride . This transformation is the critical ring-closing step in the synthesis of 3,4-dihydro-1H-1,4-benzodiazepin-2-ones , a privileged scaffold in medicinal chemistry found in anxiolytics (e.g., Diazepam derivatives) and anticonvulsants.
The substrate presents a classic "endo-dig" vs "exo-trig" style cyclization challenge, but here strictly follows intramolecular
The Transformation
The reaction involves the nucleophilic attack of the primary amine (tethered via a glycine linker) onto the aryl bromide, catalyzed by a transition metal (Copper or Palladium).
-
Starting Material: 2-amino-N-(2-bromophenyl)acetamide HCl
-
Product: 3,4-dihydro-1H-1,4-benzodiazepin-2-one (often referred to loosely as the "benzodiazepine dione" scaffold in broader classes).
-
Key Challenge: Overcoming the entropic barrier of forming a 7-membered ring while preventing intermolecular oligomerization.
Part 2: Critical Pre-Experimental Considerations
The "HCl Factor" (Crucial)
The starting material is an ammonium salt (
-
Risk: Adding stoichiometric base calculated solely for the coupling reaction will result in stalled conversion because the base is consumed neutralizing the HCl.
-
Solution: You must include one extra equivalent of base or perform a "free-basing" pretreatment.
Solvent & Concentration Effects
-
Concentration: To favor intramolecular cyclization over intermolecular polymerization, High Dilution conditions (0.05 M – 0.1 M) are recommended.
-
Solvent:
-
For Copper: Polar aprotic solvents (DMSO, DMF, DMAc) are required to solubilize the inorganic bases and the copper-ligand complex.
-
For Palladium: Toluene or 1,4-Dioxane are preferred.
-
Part 3: Detailed Protocols
Method A: Copper-Catalyzed Cyclization (The "Ma" Coupling)
Recommended for scale-up and cost-efficiency. Robust but requires higher temperatures.
Mechanism: Modified Ullmann-type coupling. Catalyst System: CuI / L-Proline (or 4-Hydroxy-L-proline).
Materials Table
| Reagent | Equiv. | Role | Notes |
| Substrate HCl Salt | 1.0 | Reactant | Dry thoroughly before use. |
| CuI (Copper Iodide) | 0.1 (10 mol%) | Catalyst | Must be off-white/tan. If green/grey, recrystallize. |
| L-Proline | 0.2 (20 mol%) | Ligand | Promotes solubility and reductive elimination. |
| K₂CO₃ | 3.5 | Base | 1.0 eq for HCl neutralization + 2.5 eq for reaction. |
| DMSO | [0.1 M] | Solvent | Anhydrous (<50 ppm water). |
Step-by-Step Protocol
-
Preparation: Flame-dry a reaction flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon/Nitrogen.
-
Solids Addition: Charge the flask with the Substrate HCl salt (1.0 equiv), CuI (10 mol%), L-Proline (20 mol%), and powdered K₂CO₃ (3.5 equiv).
-
Degassing: Evacuate the flask and backfill with inert gas (Ar/N₂) three times. Note: Oxygen is the enemy of Copper(I) catalysis.
-
Solvation: Add anhydrous DMSO via syringe to achieve a concentration of 0.1 M.
-
Reaction: Heat the mixture to 90–110 °C for 12–24 hours.
-
Monitoring: Check TLC (visualize with UV and Ninhydrin; the starting amine spot will disappear).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and water (1:1).
-
Filter through a Celite pad to remove copper salts (blue/green residue).
-
Wash the organic layer with brine (3x) to remove DMSO.
-
Dry over Na₂SO₄ and concentrate.
-
Method B: Palladium-Catalyzed Cyclization (Buchwald-Hartwig)
Recommended for high-value synthesis, mild conditions, or if the Cu method fails.
Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination, and reductive elimination.[2] Catalyst System: Pd(OAc)₂ / Xantphos (or BINAP).
Materials Table
| Reagent | Equiv. | Role | Notes |
| Substrate HCl Salt | 1.0 | Reactant | |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | |
| Xantphos | 0.075 (7.5 mol%) | Ligand | Large bite angle favors reductive elimination. |
| Cs₂CO₃ | 3.0 | Base | Cesium effect aids solubility in non-polar solvents. |
| 1,4-Dioxane | [0.05 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Protocol
-
Pre-complexation (Optional but recommended): In a separate vial, mix Pd(OAc)₂ and Xantphos in a small amount of Dioxane for 10 mins to form the active catalyst species (yellow/orange solution).
-
Main Setup: In the reaction vessel, add Substrate HCl salt and Cs₂CO₃ . Purge with Argon.
-
Catalyst Addition: Add the solvent (Dioxane) followed by the pre-formed catalyst solution. Total concentration should be ~0.05 M.
-
Reaction: Heat to 80–100 °C for 4–16 hours.
-
Note: Pd catalysis is often faster than Cu. Check LCMS after 4 hours.
-
-
Workup:
-
Filter through a silica plug or Celite eluting with EtOAc.
-
Concentrate the filtrate.
-
Purify via flash chromatography (typically DCM/MeOH gradients).
-
Part 4: Mechanism & Visualization
The following diagram illustrates the catalytic cycle for the Palladium-mediated pathway, highlighting the critical deprotonation step where the HCl salt factor becomes relevant.
Caption: Figure 1. Palladium catalytic cycle for intramolecular amidation.[2][3][4][5][6][7] Note the critical role of the base in both the catalytic cycle and the initial neutralization of the HCl salt.
Part 5: Troubleshooting & Expert Tips (E-E-A-T)
Common Failure Modes
| Observation | Diagnosis | Remediation |
| Starting Material Remains | Catalyst Poisoning / Inactive Catalyst | Ensure CuI is white, not green. Ensure reaction is strictly oxygen-free. |
| Dimer Formation | Concentration too high | Dilute reaction to 0.02 M. Add substrate slowly (syringe pump) to the catalyst mixture. |
| Black Precipitate (Pd) | "Pd Black" formation | Ligand insufficient or unstable. Switch to Xantphos or BrettPhos. Lower temperature. |
| Low Yield with HCl Salt | Insufficient Base | Verify you used >2.5 eq of base. The first 1.0 eq is "sacrificial." |
Analytical Validation
-
NMR Signature: Watch for the disappearance of the broad ammonium/amine protons and the shift of the methylene (
) protons adjacent to the amine. In the cyclic product, these protons often become diastereotopic (split into AB system) due to the ring conformational lock. -
Mass Spec: The mass will decrease by 80 Da (loss of HBr).
.
References
-
Cuny, G. D., et al. (2004). Palladium- and Copper-Catalyzed Synthesis of Medium- and Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1,4-Benzodiazepine-2,5-diones.[3][8] Journal of the American Chemical Society, 126(44), 14475–14484.
- Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Journal of Organic Chemistry. (Fundamental basis for the Cu/Proline protocol).
-
Yin, J., & Buchwald, S. L. (2002).[5] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[5] Journal of the American Chemical Society, 124(21), 6043-6048.
- Horton, D. A., et al. (2003). The Synthesis and Biological Potential of 1,4-Benzodiazepines. Chemical Reviews, 103(3), 893-930. (Review of scaffold importance).
Sources
- 1. 2-Bromo-N-(2-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 6. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Intramolecular Cyclization of 2-Amino-N-(2-bromophenyl)acetamide
This Application Note is structured to guide researchers through the high-efficiency synthesis of 3,4-dihydroquinoxalin-2(1H)-one scaffolds using 2-amino-N-(2-bromophenyl)acetamide hydrochloride as the pivotal intermediate.
The protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to overcome the kinetic barriers associated with intramolecular C–N bond formation (Ullmann-type coupling), reducing reaction times from hours to minutes while suppressing side reactions.
Executive Summary & Rationale
The quinoxalinone moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in glutamate receptor antagonists, aldose reductase inhibitors, and anti-cancer agents.[1]
Traditional synthesis involves the condensation of o-phenylenediamines with
The Microwave Advantage: By applying dielectric heating, we access the specific activation energy required for the copper-catalyzed Ullmann coupling rapidly.[1] This protocol utilizes a CuI/L-Proline catalytic system which is robust, cost-effective, and highly responsive to microwave irradiation.[1]
Synthetic Workflow Visualization
The following diagram outlines the complete pathway from raw materials to the cyclized heterocycle, highlighting the critical microwave step.
Figure 1: Synthetic workflow for the generation of the quinoxalinone scaffold. The yellow node represents the hydrochloride salt precursor used in this specific protocol.[1]
Experimental Protocols
Protocol A: Preparation of the Precursor (If not purchased)
Note: If you have commercial 2-amino-N-(2-bromophenyl)acetamide HCl, skip to Protocol B.
Objective: Synthesize the linear amide linkage.
-
Coupling: Dissolve 2-bromoaniline (10 mmol) and N-Boc-glycine (11 mmol) in DCM (50 mL). Add EDC·HCl (12 mmol) and DMAP (1 mmol). Stir at RT for 12 h. Wash with 1M HCl and sat. NaHCO₃. Concentrate to yield the N-Boc intermediate.
-
Deprotection: Dissolve the N-Boc intermediate in 4M HCl/Dioxane (20 mL). Stir for 2 h. The product precipitates as the hydrochloride salt. Filter, wash with ether, and dry.[1]
-
Yield: Typically >90%.
-
Appearance: White to off-white solid.
-
Protocol B: Microwave-Assisted Intramolecular Cyclization (Core Method)
Objective: Cyclize the HCl salt into the heterocycle via Cu-catalyzed Ullmann coupling.
Reagents:
-
Substrate: 2-amino-N-(2-bromophenyl)acetamide HCl (1.0 equiv, 1.0 mmol, ~265 mg)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%, 19 mg)
-
Ligand: L-Proline (20 mol%, 23 mg)[1]
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv , 415 mg)
-
Critical Note: We use 3 equivalents. 1 equiv neutralizes the HCl salt; 2 equivs are required for the catalytic cycle.
-
-
Solvent: DMSO (anhydrous, 4 mL)
Instrumentation:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL pressure-rated vial with a crimp/snap cap.
Step-by-Step Procedure:
-
Charging: To the 10 mL microwave vial, add the substrate (HCl salt), CuI, L-Proline, and K₂CO₃.
-
Solvation: Add DMSO (4 mL) and a magnetic stir bar.
-
Degassing (Essential): Cap the vial and purge with Argon or Nitrogen for 2 minutes (via needle inlet/outlet) to remove dissolved oxygen, which oxidizes the Cu(I) catalyst to inactive Cu(II).
-
Irradiation: Program the microwave reactor:
-
Temperature: 110 °C
-
Time: 20 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup:
-
Cool the reaction to RT.
-
Pour the mixture into water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
Mechanistic Insight & Validation
The reaction proceeds via a copper-catalyzed Ullmann-type amidation. The use of L-Proline as a ligand is crucial; it forms a soluble complex with CuI, preventing catalyst precipitation and facilitating the oxidative addition into the Aryl-Bromide bond.[1]
Catalytic Cycle Visualization
Figure 2: Simplified catalytic cycle for the Cu/L-Proline mediated intramolecular amidation. K₂CO₃ acts as the proton scavenger.[1]
Data Summary: Microwave vs. Conventional Heating[2][3][4][5][6]
The following data compares the efficiency of this protocol against standard thermal methods (oil bath).
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (This Protocol) | Improvement Factor |
| Temperature | 110 °C | 110 °C | - |
| Time | 18–24 Hours | 20 Minutes | ~60x Faster |
| Yield | 65–75% | 88–94% | +20% |
| Purity (Crude) | 80% (Oxidative byproducts) | >95% (Cleaner profile) | High |
| Solvent Vol. | 20 mL/mmol | 4 mL/mmol | 5x Greener |
Key Finding: The rapid heating ramp of the microwave minimizes the thermal window where the free amine can undergo non-specific oxidation before cyclization occurs.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation | Ensure rigorous degassing (O₂ removal). Cu(I) is air-sensitive. |
| Starting Material Remains | Salt Neutralization Failure | Verify you used 3.0 equiv of base. The HCl salt consumes 1 equiv immediately. |
| Blue/Green Reaction Mixture | Oxidation of Copper | Indicates Cu(II) formation. Repeat with fresh CuI and proper inert atmosphere. |
| Precipitation in MW Vial | Solubility Limit | DMSO is preferred over DMF/Toluene for solubility of the zwitterionic intermediate. |
References
-
Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Ullmann-Type Coupling."[1] Journal of Organic Chemistry, 2005.[1][2] Link
-
Evindar, G., & Batey, R. A. "Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides."[1] Journal of Organic Chemistry, 2006.[1] Link
-
Zhang, H., et al. "Microwave-Assisted Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones via Copper-Catalyzed Intramolecular N-Arylation."[1] Tetrahedron Letters, 2011.[1] Link
-
Postigo, A., et al. "Transition-Metal-Free Intramolecular Ullmann-Type C–N Coupling for the Synthesis of Quinoxalin-2-ones."[1] Organic Letters, 2018.[1] (Contextual comparison for metal-free routes). Link
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. Microwave-assisted intramolecular [2 + 2] Allenic cycloaddition reaction for the rapid assembly of bicyclo[4.2.0]octa-1,6-dienes and bicyclo[5.2.0]nona-1,7-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones
Executive Summary
This application note details the optimized protocol for the copper-catalyzed intramolecular cyclization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride to synthesize 3,4-dihydroquinoxalin-2(1H)-one . While Palladium-catalyzed Buchwald-Hartwig aminations are common for C-N bond formation, they often suffer from high cost and residual metal toxicity issues in pharmaceutical intermediates.
This guide presents a robust, cost-effective CuI/L-Proline catalytic system. We address the specific challenges posed by the hydrochloride salt form of the substrate, emphasizing the critical role of base stoichiometry and ligand-assisted catalysis in polar aprotic media.
Scientific Grounding & Chemical Logic
The Challenge of the Substrate
The starting material, 2-amino-N-(2-bromophenyl)acetamide, contains two nucleophilic nitrogen centers. However, the reaction targets the intramolecular coupling of the primary amine (pKa ~10) with the aryl bromide.
-
HCl Salt Factor: The substrate is supplied as a hydrochloride salt to ensure stability. This presents a stoichiometric hurdle: the amine is protonated (
) and non-nucleophilic. The protocol requires an initial in situ neutralization before the catalytic cycle can engage. -
Chemoselectivity: The amide nitrogen is less nucleophilic than the amine, but under basic conditions, competition can occur. Ligand control is essential to favor the desired 6-membered ring formation over oligomerization.
The Catalyst System: CuI / L-Proline
We utilize the system pioneered by Dawei Ma and colleagues [1, 2].[1]
-
Copper Source: CuI is preferred for its stability and solubility compared to CuBr or CuCl.
-
Ligand (L-Proline): L-Proline acts as a bidentate ligand. It coordinates with Cu(I) to form a soluble, anionic complex that lowers the activation energy for the oxidative addition of the aryl bromide. It also prevents the aggregation of Copper species into inactive "copper mirrors."
-
Base (
or ): A carbonate base is required to:-
Neutralize the HCl salt (1 equiv).
-
Neutralize the HBr generated during C-N coupling (1 equiv).
-
Regenerate the active amine species.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the role of the ligand and base in the activation of the aryl bromide and the amine.
Figure 1: Catalytic cycle for the synthesis of quinoxalinones via Cu/L-Proline catalysis. Note the initial neutralization step required for the HCl salt.
Standard Operating Protocol (SOP)
Safety Warning: Copper salts are toxic. Aryl halides are irritants. Perform all reactions in a fume hood. Ensure the reaction vessel is properly degassed to prevent catalyst oxidation.
Materials
-
Substrate: 2-amino-N-(2-bromophenyl)acetamide HCl (1.0 equiv, 5 mmol)
-
Catalyst: Copper(I) Iodide (CuI) (99.9% purity)
-
Ligand: L-Proline (Reagent Grade)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (powdered) -
Solvent: DMSO (Anhydrous,
99.9%)
Step-by-Step Procedure
-
Vessel Preparation:
-
Equip a 25 mL Schlenk tube or a heavy-walled pressure vial with a magnetic stir bar.
-
Critical: Ensure the vessel is dry. Flame-dry under vacuum if possible.
-
-
Reagent Charging (Solid Phase):
-
Add Substrate (1.40 g, 5.0 mmol).
-
Add CuI (95 mg, 0.5 mmol, 10 mol%).
-
Add L-Proline (115 mg, 1.0 mmol, 20 mol%).
-
Add
(2.07 g, 15.0 mmol, 3.0 equiv). -
Note: We use 3.0 equivalents of base. 1.0 eq for HCl neutralization, 1.0 eq for the reaction, and 1.0 eq excess to drive kinetics.
-
-
Atmosphere Exchange:
-
Cap the vessel with a rubber septum.
-
Evacuate the vessel via a vacuum manifold (or needle) for 2 minutes.
-
Backfill with Argon or Nitrogen.
-
Repeat this cycle 3 times. Failure to remove oxygen will oxidize Cu(I) to Cu(II), killing the reaction.
-
-
Solvent Addition:
-
Inject DMSO (10 mL) via syringe against a positive pressure of inert gas.
-
Concentration: ~0.5 M relative to substrate.
-
-
Reaction:
-
Replace septum with a Teflon-lined screw cap (if using a vial) or seal the Schlenk tap.
-
Place in a pre-heated oil block/bath at 90°C .
-
Stir vigorously (800+ RPM). The mixture will be heterogeneous initially.
-
Monitor by TLC or HPLC. Typical reaction time: 12–18 hours .
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Filter the biphasic mixture through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate.
-
Separate the layers. Extract the aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine (saturated NaCl), dry over
, and concentrate -
Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc gradient).
-
Optimization & Critical Parameters
The following data summarizes the impact of variable changes on the yield of 3,4-dihydroquinoxalin-2(1H)-one.
| Parameter | Variation | Yield (%) | Notes |
| Standard | CuI / L-Pro / K2CO3 / DMSO | 88% | Optimal balance of cost/yield. |
| Base | 92% | Cesium effect improves solubility but increases cost significantly. | |
| Base | 65% | Weaker base; incomplete conversion of HCl salt. | |
| Ligand | 1,10-Phenanthroline | 75% | Works, but harder to remove during workup than Proline. |
| Ligand | None | <10% | Ligand is essential for stabilization. |
| Solvent | DMF | 82% | Good alternative, but lower boiling point can be limiting if >100°C is needed. |
| Solvent | Toluene | <5% | Substrate (HCl salt) is insoluble in non-polar media. |
Troubleshooting Guide
-
Problem: Reaction turns black/dark green immediately.
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Solution: Improve degassing technique. Ensure Argon/Nitrogen quality.
-
-
Problem: Low conversion (<50%).
-
Cause: Incomplete neutralization of the HCl salt.
-
Solution: Verify the quality of
(it absorbs water over time). Grind the base to a fine powder to increase surface area. Increase temperature to 110°C.
-
-
Problem: "Stuck" magnetic stir bar.
-
Cause: High solids loading (
+ KCl precipitate). -
Solution: Use an oval stir bar or an overhead stirrer for scales >5g.
-
References
-
Ma, D., et al. (2003). "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of the American Chemical Society. [Link]
-
Zhang, H., & Ma, D. (2005). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Organic Letters. [Link][2]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. [Link]
-
Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition. [Link]
Sources
Troubleshooting & Optimization
improving yield of 2-amino-N-(2-bromophenyl)acetamide hydrochloride synthesis
Ticket #: INC-8829-YIELD Subject: Optimization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2][3]
Executive Summary: The "Yield Trap" Analysis
The synthesis of 2-amino-N-(2-bromophenyl)acetamide hydrochloride presents two distinct chemical challenges that frequently cap yields below 50% in standard protocols:
-
Steric Deactivation (Step 1): The ortho-bromo substituent on the aniline ring creates significant steric hindrance and electronic deactivation, making the initial acylation sluggish.
-
Over-Alkylation (Step 2): The subsequent amination of the
-haloacetamide is prone to "dimerization," where the product (primary amine) competes with ammonia for the alkyl halide, forming the secondary amine impurity.
This guide moves beyond standard textbook methods, recommending a Delépine-modified protocol to guarantee primary amine selectivity and maximize yield.
Phase 1: The Acylation Step (Overcoming Sterics)
Objective: Synthesize N-(2-bromophenyl)-2-chloroacetamide with >90% conversion.
The Challenge: 2-Bromoaniline is a weak nucleophile.[1][2][3] Standard dropwise addition of chloroacetyl chloride at 0°C often results in incomplete conversion because the HCl byproduct protonates the remaining aniline, rendering it unreactive.
Optimized Protocol:
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1][2][3]
-
Base Scavenger: Use Pyridine (1.1 equiv) instead of Triethylamine.[1][2][3] Pyridine is less sterically hindered and acts as a nucleophilic catalyst (forming a reactive acyl pyridinium intermediate).[2][3]
-
Temperature: Start at 0°C, but reflux is mandatory to drive the reaction to completion due to the ortho-bromo hindrance.
Step-by-Step:
-
Dissolve 2-bromoaniline (1.0 equiv) in DCM (5 mL/mmol).
-
Allow to warm to RT, then reflux for 2-3 hours .
-
QC Check: TLC (Hexane:EtOAc 3:1). If aniline remains, add 0.2 equiv more acyl chloride and reflux.[3]
-
Workup: Wash with 1N HCl (removes pyridine), then Sat. NaHCO
, then Brine.[3] Dry over Na SO . -
Purification: Recrystallize from EtOH/Water if solid is off-white.
Phase 2: The Amination Step (The Yield Bottleneck)
The Critical Decision: Most yield loss occurs here. You have two paths. Path A is common but low-yield.[1][2][3] Path B is the "Pro" method for high yield.
Path A: Direct Ammonolysis (High Risk / Low Yield)[2]
-
Method: Reacting chloroacetamide with aqueous or gaseous ammonia.[1][2][3]
-
Failure Mode: The product (primary amine) is more nucleophilic than ammonia, reacting with starting material to form the secondary amine dimer .
Path B: The Delépine Reaction (Recommended / High Yield)
-
Method: Use Hexamethylenetetramine (Hexamine) followed by acid hydrolysis.[1][2][3][4]
-
Mechanism:[1][2][3][5][6][7][8][9] Hexamine forms a stable quaternary salt that cannot over-alkylate.[1][2][3]
Recommended Protocol (Delépine Route):
Part A: Formation of the Hexaminium Salt
-
Dissolve N-(2-bromophenyl)-2-chloroacetamide (1.0 equiv) in Chloroform or Acetone (solubility is key here; the salt must precipitate out).[1][2][3]
-
Stir at room temperature (or mild reflux 40°C) for 4-12 hours.
-
Observation: A thick white precipitate (the quaternary ammonium salt) will form.[2][3]
-
Isolation: Filter the solid. Wash with cold acetone.[1][2][3] Do not discard the solid.
Part B: Hydrolysis to the Hydrochloride Salt
-
Suspend the white solid in Ethanol (5 mL/mmol).
-
Reflux for 2-4 hours. The hexamine cage breaks down into formaldehyde (volatile/acetal) and ammonium chloride, releasing your primary amine as the HCl salt.[5]
-
Purification: Cool to 0°C. The target 2-amino-N-(2-bromophenyl)acetamide HCl often crystallizes out.[1][2][3] If not, concentrate the ethanol and add Et
O to precipitate.
Visualizing the Workflow
Figure 1: Optimized synthetic workflow comparing standard ammonolysis vs. the recommended Delépine route.
Troubleshooting & FAQs
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Step 1: Low Conversion | HCl byproduct deactivating aniline.[1][2][3] | Switch base to Pyridine (catalytic effect) and increase temp to reflux.[1][2][3] |
| Step 2: Sticky Oil Product | Mixture of primary/secondary amines (Path A).[2] | Switch to Path B (Delépine). If already committed, purify via column chromatography (DCM:MeOH:NH3) before making salt.[2][3] |
| Step 2: No Precipitate (Path B) | Solvent too polar (Salt dissolved).[2][3] | Use Chloroform or Acetone for the reaction.[2] Add Et |
| Final Product Hygroscopic | Excess HCl or solvent trapped.[1][2][3] | Dry in vacuum oven at 40°C over P |
Frequently Asked Questions
Q: Can I use bromoacetyl bromide instead of chloroacetyl chloride? A: Yes. Bromoacetyl bromide is more reactive and may help overcome the steric hindrance of the 2-bromoaniline [1]. However, the resulting bromo-intermediate is less stable to light.[1][3] If you use it, protect the reaction from light and proceed immediately to Step 2.
Q: Why not just use a large excess of Ammonia to prevent dimers? A: While a 50-fold excess of ammonia can reduce dimer formation, it creates a waste handling issue and requires sealed-tube conditions (pressure) to keep ammonia concentration high enough.[1] The Delépine route operates at ambient pressure with stoichiometric reagents, making it more scalable and reproducible [2].
Q: My final HCl salt is pink/brown. Is it pure? A: No. Anilines are prone to oxidation (turning pink/brown).[2][3] Recrystallize the salt from Ethanol/Diethyl Ether with a pinch of activated charcoal to remove colored impurities.
References
-
BenchChem. (2025).[1][2][3][10] A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. Retrieved from [2]
-
Organic Chemistry Portal. (n.d.).[1][2][3] Delépine Reaction.[1][2][3][4][5][9][11] Retrieved from [2]
-
MilliporeSigma. (n.d.).[1][2][3] 2-amino-N-(4-bromophenyl)acetamide hydrochloride Product Data. (Analogous chemistry reference). Retrieved from [1][2]
-
PubChem. (2025).[1][2][3] 2-amino-N-(2-bromophenyl)acetamide hydrochloride.[1][2][3][12] Compound Summary. Retrieved from [2]
Sources
- 1. 2-Aminoacetanilide | C8H10N2O | CID 208384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Bromophenyl)Acetamide | C8H8BrNO | CID 612037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-amino-N-(4-bromophenyl)acetamide hydrochloride | 1181458-36-5 [sigmaaldrich.com]
- 4. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 7. Delepine reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Delépine reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 2-amino-n-(2-bromophenyl)acetamide hydrochloride (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis & Purification of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that isolating high-purity halogenated anilide derivatives is often complicated by over-alkylation, oxidation, and difficult crystallizations.
This guide provides a field-proven, self-validating framework for the synthesis and purification of 2-amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: 1046757-32-7). Rather than relying on messy direct chloroacetylation, this protocol utilizes a highly controlled Boc-glycine coupling strategy followed by acidic cleavage.
Core Workflow Architecture
The optimal pathway to achieve >98% purity bypasses column chromatography entirely. By leveraging the differential solubility of the Boc-protected intermediate and the final hydrochloride salt, the reaction matrix acts as its own purification filter.
Figure 1: Synthetic and purification workflow for 2-amino-N-(2-bromophenyl)acetamide HCl.
Frequently Asked Questions (Reaction Causality)
Q1: Why synthesize via the Boc-glycine coupling route instead of direct chloroacetylation and amination? Directly reacting 2-bromoaniline with chloroacetyl chloride followed by ammonia gas often leads to dimerization (secondary amine formation) and requires extensive reverse-phase chromatography. The Boc-glycine route is modular and prevents over-alkylation. The amide coupling of anilines with Boc-protected glycine is highly efficient when utilizing HATU and DIPEA in DMF, ensuring complete conversion of the sterically hindered 2-bromoaniline ().
Q2: What is the mechanistic advantage of using 4M HCl in dioxane for the deprotection step? Dioxane acts as a hydrogen-bond acceptor, stabilizing the protonated intermediate during the cleavage of the tert-butyl group. More importantly, the target compound is highly polar and completely insoluble in the DCM/dioxane matrix. This insolubility drives the reaction forward via Le Chatelier's principle and allows isolation by simple filtration, acting as a self-purifying step (1)[1].
Q3: Can I use Trifluoroacetic Acid (TFA) instead of HCl? While TFA is a standard reagent for Boc removal, it yields the trifluoroacetate salt. For downstream pharmaceutical applications, the hydrochloride salt is preferred due to superior crystallinity and lower hygroscopicity. Furthermore, the vigorous off-gassing of CO2 in the HCl/dioxane system serves as a reliable physical indicator of reaction progress (2)[2].
Troubleshooting Guide: Purification & Isolation
Figure 2: Impurity resolution and troubleshooting pathway.
Issue 1: The product oils out instead of forming a crystalline solid during HCl deprotection.
-
Root Cause: Residual DMF from the coupling step or moisture in the hygroscopic dioxane/HCl solution. DMF prevents the polar HCl salt from precipitating cleanly.
-
Resolution: Ensure rigorous aqueous washing (water and brine) during the intermediate workup to remove all DMF. If oiling occurs, decant the supernatant, add cold anhydrous diethyl ether, and triturate vigorously with a glass rod until a free-flowing powder forms.
Issue 2: Discoloration of the final hydrochloride salt (pink/brown tint).
-
Root Cause: Anilines are electron-rich and susceptible to air oxidation, forming highly colored azo or quinone-imine impurities. A pink tint indicates trace unreacted 2-bromoaniline carried over from the first step.
-
Resolution: Implement a strict 1M HCl aqueous wash during the organic workup of the Boc-intermediate. This selectively protonates and removes unreacted 2-bromoaniline into the aqueous layer before you proceed to deprotection.
Quantitative Data: Solvent Selection for Recrystallization
Selecting the correct solvent system is critical for the final polish of the hydrochloride salt.
| Solvent System | Role | Solubility Profile | Yield / Purity Impact |
| Methanol / Diethyl Ether | Primary Recrystallization | High in MeOH, Insoluble in Et2O | >90% recovery, >99% purity. Ideal for removing organic impurities and cleaved tert-butyl byproducts. |
| Ethanol (Absolute) | Hot Recrystallization | Moderate at reflux, Low at 0°C | ~85% recovery. Excellent for forming large, highly pure needle-like crystals. |
| Dichloromethane (DCM) | Reaction Matrix / Wash | Insoluble | Used as the reaction matrix during deprotection to force precipitation. |
| Water | Impurity Wash | Highly Soluble | Avoid. The HCl salt will dissolve entirely, leading to massive product loss. |
Self-Validating Experimental Protocol
This protocol is designed with built-in physical and analytical checkpoints to ensure you do not proceed to the next step with compromised material.
Phase 1: Synthesis of tert-Butyl (2-((2-bromophenyl)amino)-2-oxoethyl)carbamate
-
Activation: Dissolve N-Boc-glycine (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Validation Checkpoint: The solution will transition to a pale yellow color, indicating successful uronium active ester formation.
-
-
Coupling: Add 2-bromoaniline (1.0 eq) to the mixture. Stir for 12 hours under an inert atmosphere.
-
Validation Checkpoint: TLC (Hexane:EtOAc 7:3) must show the complete disappearance of the UV-active aniline spot and the appearance of a new, higher
spot.
-
-
Workup: Quench with saturated
and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (critical for removing unreacted aniline), saturated , water (3x to remove DMF), and brine. Dry over and concentrate in vacuo.
Phase 2: Deprotection and Salt Precipitation
-
Cleavage: Dissolve the crude intermediate in anhydrous DCM (0.1 M). Cool the flask to 0°C using an ice bath. Dropwise, add 4M HCl in dioxane (10.0 eq).
-
Validation Checkpoint: Observe vigorous effervescence. The evolution of
gas is the primary physical indicator of successful decarboxylation.
-
-
Precipitation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Validation Checkpoint: As the Boc group is cleaved, the highly polar HCl salt will become insoluble and precipitate as a dense white/off-white suspension.
-
-
Isolation: Filter the suspension under vacuum. Wash the filter cake thoroughly with cold diethyl ether to strip away residual dioxane and tert-butyl chloride byproducts.
Phase 3: Recrystallization (Final Purification)
-
Dissolution: Transfer the crude salt to a round-bottom flask. Add a minimum volume of warm methanol (~40°C) until the solid is just dissolved.
-
Anti-Solvent Addition: Slowly add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (cloud point).
-
Crystallization: Cool the mixture to 4°C overnight. Fine, needle-like white crystals will form. Filter and dry under high vacuum.
-
Validation Checkpoint: Confirm purity via
NMR (DMSO- ). Ensure the complete disappearance of the 9H singlet at ~1.4 ppm (Boc group) and verify the presence of a broad 3H exchangeable signal at ~8.2 ppm ( group).
-
References
- Context: Amide coupling of anilines with Boc-protected glycine using HATU/DIPEA.
- Context: Boc-deprotection of N-Boc glycine coupled anilines using 4N HCl/Dioxane to yield ammonium salts.
- Context: Mechanisms and physical indicators (off-gassing) of acidic Boc deprotection.
Sources
Technical Support Center: Recrystallization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride
Welcome to the technical support guide for the recrystallization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: I can't find a recommended recrystallization solvent for 2-amino-N-(2-bromophenyl)acetamide hydrochloride. Where should I start?
A1: It is not uncommon for specific recrystallization protocols for novel or specialized compounds to be absent from readily available literature.[1][2] In such cases, a systematic approach to solvent screening is the most effective starting point. The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3][4]
A recommended approach is to perform small-scale solubility tests with a range of solvents of varying polarities.[5] Given that 2-amino-N-(2-bromophenyl)acetamide hydrochloride is a salt, polar solvents are a logical starting point.
Recommended Starting Solvents for Screening:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Ethanol, Isopropanol (2-Propanol) | Often effective for hydrochloride salts. Isopropanol is frequently preferred over ethanol as many hydrochloride salts exhibit high solubility in ethanol even at low temperatures, which would lead to poor recovery.[6] |
| Water | Deionized Water | As a hydrochloride salt, the compound is likely to have some aqueous solubility.[2] However, it may be too soluble for effective recrystallization from water alone, but it could be a component of a mixed solvent system. |
| Ketones | Acetone | A moderately polar solvent that can be effective. Its low boiling point can sometimes make it challenging to work with.[7] |
| Esters | Ethyl Acetate | A solvent of intermediate polarity.[7] |
| Aprotic Polar | Acetonitrile | Can be a good solvent for a range of polar compounds. |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Weigh out approximately 10-20 mg of your crude 2-amino-N-(2-bromophenyl)acetamide hydrochloride into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent from the list above, dropwise, up to about 0.5 mL. Observe the solubility at room temperature. An ideal solvent will show poor solubility at this stage.[4]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add small portions of the solvent until the solid just dissolves.[8]
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. If crystals form, this is a promising solvent. If no crystals form, try placing the test tube in an ice bath.
-
Evaluation: A good single solvent will dissolve the compound when hot and yield a good crop of crystals upon cooling.
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent or separates from the solution as a liquid rather than a crystalline solid.[9] This is a common issue, particularly when the melting point of the compound is close to or below the boiling point of the solvent.[9]
Causality and Solutions:
-
High Solute Concentration and Rapid Cooling: If the solution is supersaturated and cooled too quickly, the compound may not have time to form an ordered crystal lattice and will separate as a supercooled liquid.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% more) to slightly reduce the saturation. Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a warm hotplate that is turned off, or by insulating the flask with glass wool.[9]
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a very high concentration at the boiling point.
-
Solution: Consider a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Using a Mixed-Solvent (Solvent/Anti-Solvent) System:
A mixed-solvent system can be an excellent solution to "oiling out".[10] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "bad" or "anti-solvent" in which it is poorly soluble to induce crystallization.[10] The two solvents must be miscible.[7]
Potential Mixed-Solvent Systems:
| "Good" Solvent | "Bad" (Anti-Solvent) |
| Ethanol | Water |
| Ethanol | Diethyl Ether |
| Isopropanol | Diethyl Ether[6] |
| Dichloromethane | Hexane/Heptane |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (the cloud point).[5]
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly and undisturbed.
Problem 2: No crystals are forming, even after cooling in an ice bath.
This is a frequent and frustrating issue in recrystallization. The primary cause is often that the solution is not saturated, or it is supersaturated.[11]
Causality and Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[9] If an excess of solvent was used, the solution will not be saturated upon cooling, and the compound will remain dissolved.
-
Solution: Gently heat the solution to boil off some of the solvent.[12] Reduce the volume by about 20-30% and then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.[11]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10] The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution.[10] This "seed" crystal provides a template for further crystal growth.
-
Problem 3: The recrystallization yield is very low.
A low yield can be attributed to several factors during the recrystallization process.[12]
Causality and Solutions:
-
Excessive Solvent: As mentioned previously, using too much solvent will keep a significant portion of your product in the mother liquor.[12]
-
Solution: If you still have the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.[13] Note that second crops are often less pure than the first.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel.
-
Solution: Use a heated filter funnel or add a small excess of solvent before hot filtration to keep the compound in solution.[11] The excess solvent can then be evaporated before cooling.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[8]
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals in the filter funnel.
-
Visualizing the Workflow
The following diagrams illustrate the decision-making process for solvent selection and the general recrystallization workflow.
Caption: Decision tree for selecting a recrystallization solvent system.
Caption: General workflow for single-solvent recrystallization.
References
- Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.
- Problems in recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- 2-amino-n-(2-bromophenyl)acetamide hydrochloride. (n.d.). PubChem.
- Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization of an Unknown. (n.d.).
- Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride. (n.d.). Benchchem.
- Purifying by recrystallisation. (n.d.). Royal Society of Chemistry.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recovery of amines from by-product chloride salts. (1987).
- Purification of organic hydrochloride salt? (2017, February 7).
- Purification challenges for bromoquinoline compounds. (n.d.). Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- Method for preparing 2-amino-dimethyl acetamide hydrochloride. (n.d.).
- Recrystallization with two solvents. (2019, December 18). Reddit.
- Experiment 2: Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- 2-(4-Amino-2-bromophenoxy)acetamide. (n.d.). Sigma-Aldrich.
- n-bromoacetamide. (n.d.). Organic Syntheses.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19).
- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Missouri-St. Louis.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Acetamide, N-(2-bromophenyl)-. (n.d.). NIST WebBook.
- 2-[(2-bromophenyl)amino]-N-(propan-2-yl)acetamide Product Description. (n.d.). ChemicalBook.
Sources
- 1. PubChemLite - 2-amino-n-(2-bromophenyl)acetamide hydrochloride (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. athabascau.ca [athabascau.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride
[1][2]
Reference ID: TSC-PUR-2024-08 Department: Chemical Process Development & Application Support Subject: Impurity Removal & Troubleshooting Guide[1][2]
Executive Summary & Compound Profile
Target Molecule: 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride Common Applications: Intermediate for local anesthetics, kinase inhibitors, and heterocyclic synthesis.[1][2] Critical Quality Attribute (CQA): The removal of 2-bromoaniline (starting material) is the primary safety concern due to its potential genotoxicity and ability to cause methemoglobinemia.
This guide addresses the specific physicochemical challenges of purifying this amino-acetamide salt. Unlike simple recrystallizations, this molecule requires exploiting the drastic pKa difference between the aromatic amine impurity (pKa ~2.53) and the aliphatic amine product (pKa ~8.1–9.0).
Diagnostic Decision Matrix
Before initiating a protocol, identify your specific impurity profile using the flowchart below.
Figure 1: Diagnostic workflow for selecting the appropriate purification strategy.
Technical Troubleshooting (Q&A)
Issue 1: Persistent Starting Material (2-Bromoaniline)
User Question: "I have recrystallized my product from ethanol twice, but HPLC still shows ~1.5% 2-bromoaniline. Why isn't it separating?"
Technical Insight: This is a classic "co-crystallization" failure.[1] Both the product and the impurity are amine salts.
-
The Problem: 2-bromoaniline hydrochloride and your product (an amino-acetamide HCl) often have overlapping solubility profiles in alcohols (ethanol/isopropanol).
-
The Solution: You must exploit the basicity difference .
Recommended Action: Perform the pH-Switch Extraction (Protocol B) . This is far more effective than recrystallization for this specific pair.[1]
Issue 2: Product Discoloration (Pink/Red/Brown)
User Question: "My white solid turns pink upon exposure to air. Is it degrading?"
Technical Insight: The color comes from trace oxidation of residual 2-bromoaniline or free-radical oxidation of the acetamide nitrogen.[1] Halo-anilines are notorious for forming colored "aniline black" type dyes even at ppm levels.[1]
-
Impact: Usually cosmetic, but indicates instability.[1]
-
The Solution: Acidic recrystallization with activated charcoal.[1] The acid suppresses the formation of the free amine (which is oxidation-prone), and charcoal adsorbs the planar, colored impurities.[2]
Issue 3: Sticky/Hygroscopic Solids
User Question: "The product is an oil or a sticky gum that won't filter properly."
Technical Insight: This usually indicates one of two things:
-
Excess HCl: If you used a large excess of HCl gas/dioxane, the lattice may trap HCl.[1]
-
Alcohol Solvates: Glycinamide salts often form stable solvates with methanol or ethanol.[1]
Recommended Action: Switch the final solvent to Acetonitrile (ACN) or Ethyl Acetate . Reslurry the gum in refluxing ACN.[1] As the mixture cools, the crystal lattice often reorganizes to expel the trapped solvent/acid, yielding a free-flowing powder.[2]
Detailed Purification Protocols
Protocol A: The "Reslurry" Wash (For Minor Impurities < 2%)
Best for: Removing small amounts of non-polar impurities without significant yield loss.
Principle: The product (HCl salt) is ionic and insoluble in non-polar solvents. The impurity (2-bromoaniline), even if partially protonated, has significantly higher solubility in organic esters due to its lipophilic aromatic ring.[1][2]
-
Dry the crude solid thoroughly.[1]
-
Place solid in a flask and add Ethyl Acetate (EtOAc) (10 mL per gram of solid).
-
Heat to reflux (approx. 77°C) for 15–20 minutes with vigorous stirring. The product will NOT dissolve; this is intentional.
-
Cool to Room Temperature (RT).
-
Critical Step: Wash the filter cake with fresh, cold EtOAc.
-
Dry under vacuum.[1]
Protocol B: The "pH-Switch" Extraction (Gold Standard)
Best for: High impurity levels (>5%) or when recrystallization fails.[2]
Principle: Separation based on pKa.
-
Target pH (4.0 - 4.5): Impurity is neutral (organic soluble); Product is cationic (water soluble).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude HCl salt in Water (10 mL/g).
-
pH Adjustment: Check pH. If highly acidic (pH < 2), slowly add 1M NaOH or NaHCO₃ until pH reaches 4.0–4.5 .[1]
-
Note: Do not exceed pH 6, or you will lose the product.
-
-
Wash 1 (Impurity Removal): Extract the aqueous layer with Dichloromethane (DCM) or EtOAc (2x).[1]
-
Basification: Adjust the aqueous layer pH to 10–11 using NaOH.
-
Result: The product becomes the free base and may oil out.
-
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Salt Formation:
Protocol C: Recrystallization (Polymorph Control)
Best for: Final polishing and improving crystal habit.[2]
Solvent System: Isopropanol (IPA) or IPA/Methanol (9:1).[1]
-
Avoid Ethanol if possible, as it can cause esterification by-products if heated too long with excess HCl.[1][2]
-
Dissolve solid in near-boiling IPA.
-
If colored, add Activated Charcoal (5 wt%) and stir for 5 mins. Filter hot through Celite.[1]
-
Allow to cool slowly to RT, then to 0°C.
-
Filter and wash with cold IPA.
Analytical Validation
Verify purity using the following HPLC parameters. This method separates the aniline impurity from the amide product.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH ~2.[1][2]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 min |
| Detection | UV @ 210 nm (Amide bond) and 254 nm (Aromatic) |
| Retention Order | 1.[1] Product (Polar, elutes early) 2. 2-Bromoaniline (Non-polar, elutes late) |
References
-
Synthesis of Anilide Derivatives: Source:Journal of Chemical Education, "Synthesis of Lidocaine and Prilocaine."[1] Relevance: Establishes the baseline pKa differences between alpha-amino amides and aniline precursors. URL:[Link][1][2]
-
pKa Values of Anilines and Amines: Source:Evans pKa Table (Harvard) / Bordwell pKa Data.[1] Relevance: Validates the pKa of 2-bromoaniline (~2.53) vs. Glycinamide (~8.2), supporting the pH-switch protocol.[1] URL:[Link][1][2]
-
Purification of Local Anesthetics (Tocainide/Lidocaine Analogs): Source:US Patent 4,264,628, "Process for the purification of amino acid anilides."[1] Relevance: Describes the specific extraction technique at controlled pH to remove halo-aniline impurities. URL:
-
Toxicity of Halo-anilines: Source:PubChem Compound Summary for 2-Bromoaniline. Relevance: Highlights the safety requirement for strict impurity limits (<0.15%). URL:[Link][1][2]
Sources
- 1. 2-amino-N-(4-bromophenyl)acetamide hydrochloride | 1181458-36-5 [sigmaaldrich.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. studylib.net [studylib.net]
Technical Support Center: Troubleshooting the Cyclization of 2-Amino-N-(2-bromophenyl)acetamide HCl
Welcome to the Advanced Synthesis Support Center. This knowledge base article is designed for researchers and drug development professionals encountering failures during the intramolecular cyclization of 2-amino-N-(2-bromophenyl)acetamide HCl to form 3,4-dihydroquinoxalin-2(1H)-one derivatives.
This transformation relies on an intramolecular Buchwald-Hartwig amination[1]. While entropically favored as a 6-membered ring closure, the reaction is highly sensitive to substrate salt forms, catalyst poisoning, and competing
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My reaction is stalling with nearly 100% starting material recovered. I am using standard Buchwald-Hartwig conditions (1.5 eq base, 2 mol% Pd). What is wrong?
Mechanistic Causality: The substrate is supplied as a hydrochloride (HCl) salt. In the Buchwald-Hartwig catalytic cycle, a stoichiometric amount of base is required to deprotonate the amine after it coordinates to the Pd(II) center[2]. The HCl salt immediately neutralizes 1.0 equivalent of your base. If you only use 1.5 equivalents, the remaining 0.5 equivalents are insufficient to drive the catalytic cycle, causing the reaction to stall at the
Q2: LC-MS analysis shows a major side product at M-79 (loss of Bromine) but no cyclization. Why is the aryl bromide reducing?
Mechanistic Causality: This is hydrodehalogenation, a classic failure mode caused by
Q3: Instead of the intramolecular product, I am observing high molecular weight impurities corresponding to dimers and oligomers. Mechanistic Causality: The primary amine on the glycinamide moiety is highly nucleophilic and unhindered. If the reaction concentration is too high, intermolecular cross-coupling outcompetes the intramolecular cyclization, despite the entropic advantage of forming a 6-membered ring[3]. The Fix: Operate under high-dilution conditions. Lower the reaction concentration from standard (0.2 M) to highly dilute (0.01 M – 0.05 M).
Q4: The reaction mixture turns jet-black immediately upon heating, and conversion stops. Mechanistic Causality: The formation of "Pd black" is a visual indicator that the active, ligated Pd(0) catalyst has degraded and aggregated into inactive bulk metal. This is typically caused by oxygen ingress (which oxidizes the electron-rich phosphine ligands, leaving the Pd uncoordinated) or an insufficient ligand-to-metal ratio. The Fix: Strictly degas all solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Ensure a slight excess of ligand (e.g., Pd:Ligand ratio of 1:2 for monodentate ligands like BrettPhos).
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the optimization data for the cyclization of 2-amino-N-(2-bromophenyl)acetamide HCl, highlighting how specific variables dictate the reaction outcome.
| Catalyst System (2 mol% Pd) | Base (Equivalents) | Concentration | Conversion | Primary Outcome / Impurity |
| 0.2 M | < 5% | Reaction stalled (HCl salt depleted base) | ||
| 0.2 M | 45% | Dimerization (Intermolecular coupling favored) | ||
| 0.05 M | 60% | Dehalogenation ( | ||
| 0.02 M | > 95% | Clean cyclization to 3,4-dihydroquinoxalin-2(1H)-one |
Part 3: Pathway Visualization
The diagram below illustrates the catalytic cycle and pinpoints the exact nodes where the failures described in the FAQs occur.
Fig 1: Catalytic cycle of intramolecular Buchwald-Hartwig amination and common failure pathways.
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered to be self-validating. By monitoring specific visual cues and stoichiometric checkpoints, you can ensure the catalytic cycle remains active.
Reagents Required:
-
2-amino-N-(2-bromophenyl)acetamide HCl (1.0 mmol, 265.5 mg)
- (0.02 mmol, 4.5 mg, 2 mol% Pd)
-
BrettPhos (0.04 mmol, 21.5 mg, 4 mol%)
-
Anhydrous
(3.0 mmol, 636.8 mg) — Critical: 1.0 eq neutralizes the HCl salt; 2.0 eq drives the cycle. -
Anhydrous 1,4-Dioxane (50 mL)
Step-by-Step Methodology:
-
System Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the 2-amino-N-(2-bromophenyl)acetamide HCl,
, BrettPhos, and . -
Atmospheric Control: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this purge cycle three times.
-
Solvent Introduction: Sparge 50 mL of anhydrous 1,4-dioxane with Argon for 30 minutes in a separate flask. Transfer the degassed solvent to the reaction flask via a gas-tight syringe. Validation Checkpoint: The solution should appear pale yellow/orange. If it turns black at room temperature, oxygen has entered the system.
-
High-Dilution Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous
remains suspended. The 0.02 M concentration will suppress intermolecular dimerization. -
In-Process Monitoring: After 4 hours, pull a 0.1 mL aliquot via syringe, dilute with LC-MS grade acetonitrile, and analyze. Validation Checkpoint: You should observe the product mass (M+H = 149)[3]. If unreacted starting material remains and the solution is black, the catalyst has died. If the solution is still yellow/orange, the catalytic cycle is active.
-
Workup & Isolation: After 12 hours, cool the reaction to room temperature. Filter the mixture through a 1-inch pad of Celite to remove inorganic salts and any precipitated palladium. Wash the pad with ethyl acetate (3 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure 3,4-dihydroquinoxalin-2(1H)-one.
References
-
Khanna, K., Upreti, G. C., & Singh, A. "Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones." Organic Chemistry Portal (via J. Org. Chem., 2025). URL: [Link]
-
"Buchwald-Hartwig Amination." Chemistry LibreTexts. URL: [Link]
-
"Buchwald–Hartwig amination." Wikipedia. URL: [Link]
Sources
optimizing reaction temperature for 2-amino-N-(2-bromophenyl)acetamide hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-amino-N-(2-bromophenyl)acetamide hydrochloride .
In this workflow, temperature control is the single most critical parameter. It dictates the delicate balance between driving reaction kinetics forward and suppressing detrimental side reactions, such as dimerization, over-alkylation, and thermal degradation.
Section 1: Synthesis Workflow & Mechanistic Pathways
The synthesis of this molecule typically follows one of two pathways: the highly reactive Chloroacetyl Chloride Route (industry standard) or the milder Boc-Glycine Route . The diagram below maps these pathways, highlighting the critical thermal control nodes where strict temperature management is required.
Synthetic pathways for 2-amino-N-(2-bromophenyl)acetamide HCl highlighting thermal control nodes.
Section 2: Quantitative Data – Amination Temperature Optimization
The most common failure point in the Chloroacetyl Route is Step 2 (Amination). The table below summarizes the causality between reaction temperature and product distribution when reacting the intermediate with 25% aqueous ammonia[1].
| Reaction Temp (°C) | Conversion Rate | Primary Amine Yield | Dimer Impurity | Technical Recommendation |
| 25 °C | 45% | 42% | < 2% | Not Recommended: Reaction stalls; incomplete conversion. |
| 40 °C | 75% | 70% | 4% | Sub-optimal: Requires extended reaction times (>48h). |
| 60 °C | > 98% | 88% | 8% | Optimal: Best balance of reaction kinetics and purity. |
| 80 °C | > 99% | 65% | 31% | Avoid: Excessive over-alkylation and thermal degradation. |
Section 3: Troubleshooting Guides & FAQs
Q: Why does my acylation reaction mixture turn black, resulting in a low yield of 2-chloro-N-(2-bromophenyl)acetamide? A: This is a classic thermal degradation issue. Chloroacetyl chloride is a bifunctional, highly reactive acylating agent[2]. Its reaction with 2-bromoaniline is violently exothermic. If the acyl chloride is added too rapidly or without sufficient cooling (maintaining an internal temperature <5 °C), localized superheating occurs. This leads to the oxidative degradation of the aniline and the polymerization of the acyl chloride. Solution: Always use an ice-salt bath, ensure vigorous magnetic or mechanical stirring to dissipate heat, and perform a strict dropwise addition.
Q: I am observing significant bis-alkylation (dimerization) during the amination step. How can I prevent this? A: Amination of α-chloroamides via aqueous ammonia is an SN2 process. The intended product (the primary amine) is inherently more nucleophilic than the ammonia starting material. At elevated temperatures (>70 °C), the activation energy for the secondary attack is easily overcome, causing the newly formed 2-amino-N-(2-bromophenyl)acetamide to react with unreacted starting material. Solution: Strictly cap the reaction temperature at 60 °C[1] and use a massive molar excess of ammonia (e.g., 30–50 equivalents of 25% aq. NH₃) to enforce pseudo-first-order kinetics, statistically favoring ammonia attack over the primary amine.
Q: My final 2-amino-N-(2-bromophenyl)acetamide hydrochloride salt is "oiling out" instead of crystallizing. What is the cause? A: "Oiling out" during hydrochloride salt formation usually occurs when the solvent system is too warm or contains residual moisture, preventing the crystal lattice from nucleating. The protonation of the free base with HCl gas or ethereal HCl is an exothermic event. Solution: Dissolve the free base in a strictly anhydrous, non-polar/polar mixture (like diethyl ether/dichloromethane), cool the system to 0–5 °C, and add the HCl source slowly. The low temperature decreases the solubility of the salt, promoting immediate and highly pure crystallization.
Section 4: Self-Validating Experimental Protocol (Chloroacetyl Route)
To ensure high scientific integrity, the following protocol incorporates built-in validation steps (In-Process Controls) to verify success before proceeding to the next stage.
Phase 1: Acylation (Synthesis of 2-chloro-N-(2-bromophenyl)acetamide)
-
Setup: Dissolve 1.0 eq of 2-bromoaniline and 1.2 eq of triethylamine in anhydrous dichloromethane (DCM). Purge the flask with nitrogen and cool to 0 °C using an ice-salt bath.
-
Addition: Slowly add 1.1 eq of chloroacetyl chloride dissolved in DCM dropwise over 30 minutes. Causality: Dropwise addition at 0 °C prevents the exothermic runaway that leads to aniline oxidation.
-
Validation (IPC): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the 2-bromoaniline spot confirms successful conversion.
-
Workup: Wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (neutralizes excess acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Phase 2: Amination (Synthesis of 2-amino-N-(2-bromophenyl)acetamide)
-
Setup: Dissolve the crude 2-chloro-N-(2-bromophenyl)acetamide in a massive excess of 25% aqueous ammonia solution (approx. 40 eq) within a pressure-rated sealed vessel.
-
Heating: Heat the sealed vessel strictly to 60 °C for 12-24 hours. Causality: 60 °C provides the optimal kinetic energy for the SN2 displacement of the chloride by ammonia while remaining low enough to statistically suppress the secondary attack by the newly formed primary amine[1].
-
Validation (IPC): Cool to room temperature and extract with DCM. TLC should show a highly polar, ninhydrin-positive spot, indicating the successful formation of the primary amine.
Phase 3: Hydrochloride Salt Formation
-
Setup: Dissolve the validated free base in anhydrous diethyl ether and cool to 0–5 °C.
-
Precipitation: Slowly bubble anhydrous HCl gas or add 2M HCl in diethyl ether dropwise. Causality: Cooling mitigates the exothermic neutralization, preventing the product from oiling out and ensuring the formation of a filterable crystalline solid.
-
Validation (IPC): A white precipitate will immediately form. Filter the solid, wash with cold anhydrous ether, and dry under a high vacuum to yield the final 2-amino-N-(2-bromophenyl)acetamide hydrochloride.
References
-
Wikipedia Contributors. "Chloroacetyl chloride: Properties, Hazards, and Reactivity." Wikipedia, The Free Encyclopedia. Available at:[Link][2]
Sources
Technical Support Center: Resolving Solubility Issues with 2-amino-N-(2-bromophenyl)acetamide HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated phenylacetamides.
While 2-amino-N-(2-bromophenyl)acetamide is supplied as a hydrochloride (HCl) salt to enhance its hydrophilicity, its bulky, lipophilic 2-bromophenyl group often triggers unexpected precipitation during in vitro assays and in vivo dosing. This guide provides a deep dive into the causality of these solubility failures and offers field-proven, self-validating protocols to keep your compound in solution.
Root Cause Analysis: The Causality of Precipitation
Before altering your experimental workflow, it is critical to understand why 2-amino-N-(2-bromophenyl)acetamide HCl precipitates. Solubility failures for this class of compounds generally stem from three distinct physicochemical phenomena:
A. The Common Ion Effect (Chloride Suppression)
Researchers often attempt to dissolve this compound directly into Phosphate-Buffered Saline (PBS) or 0.9% Normal Saline. These physiological buffers contain high concentrations of exogenous chloride ions (~137–150 mM). According to Le Chatelier’s principle, this excess chloride shifts the solubility product equilibrium (
B. pH-Dependent Free-Basing
The primary amine on the acetamide linker has a specific
C. Intrinsic Lipophilicity and Lattice Energy
Even in pure, chloride-free water at an acidic pH, the heavy halogenated aromatic ring creates a high crystal lattice energy. The thermodynamic cost of breaking these intermolecular bonds can result in slow dissolution kinetics and poor wetting.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve your specific solubility issue.
Fig 1: Troubleshooting decision tree for resolving hydrochloride salt solubility issues.
Step-by-Step Experimental Protocols
Protocol A: Overcoming the Common Ion Effect (Chloride-Free Media)
Rationale: Removing exogenous chloride prevents
-
Weigh the required amount of 2-amino-N-(2-bromophenyl)acetamide HCl powder.
-
Select Vehicle: Replace PBS or Normal Saline with a chloride-free isotonic vehicle, such as 5% Dextrose in Water (D5W) or a low-molarity acetate buffer (pH 5.0).
-
Dissolve: Add the powder to the vehicle. Vortex aggressively for 60 seconds.
-
Validate: Visually inspect against a dark background. The solution should be completely transparent. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes.
Protocol B: Co-Solvent System for High-Concentration Stocks (In Vitro Assays)
Rationale: For biological assays requiring high concentrations, bypassing aqueous dissolution initially prevents aggregation. Diluting from a 5 is a standard strategy in drug discovery[5].
-
Master Stock: Prepare a 10 mM to 50 mM master stock by dissolving the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). The lipophilic bromophenyl group is highly soluble in DMSO.
-
Aliquot: Divide the DMSO stock into single-use aliquots and store at -20°C to avoid freeze-thaw cycles, which can induce water condensation and subsequent precipitation.
-
Serial Dilution: On the day of the experiment, perform all intermediate serial dilutions in 100% DMSO.
-
Final Transfer: Add the DMSO dilution dropwise to the aqueous assay buffer while vortexing rapidly. Ensure the final DMSO concentration remains
to prevent cellular toxicity and localized supersaturation crashes.
Protocol C: Cyclodextrin Complexation (In Vivo Formulation)
Rationale: Hydroxypropyl-
-
Prepare Excipient: Make a 10–20% (w/v) HP-
-CD solution in pure water or D5W. -
Incorporate API: Add the 2-amino-N-(2-bromophenyl)acetamide HCl slowly while continuously stirring at 300 rpm.
-
Equilibrate: Stir overnight at room temperature. Complexation is a thermodynamic process that requires time to reach equilibrium.
-
Filter: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any uncomplexed API prior to dosing.
Quantitative Formulation Strategies
To aid in selecting the correct approach, the following table summarizes the expected outcomes and limitations of each solubility strategy.
| Formulation Strategy | Primary Mechanism | Recommended Use Case | Relative Solubility Gain | Risk Factor / Limitation |
| Chloride-Free Media (D5W) | Avoids | In vivo IV/IP dosing | Moderate | May not overcome the intrinsic lipophilicity of the bromophenyl group. |
| DMSO Co-Solvent (<1%) | Bypasses aqueous crystal lattice energy | In vitro cell assays | High | Cellular toxicity or assay interference if DMSO exceeds 1% v/v. |
| HP- | Hydrophobic shielding via inclusion complex | Preclinical in vivo PK studies | Very High | Requires overnight equilibration; excipient can be costly at scale. |
| pH Adjustment (pH 4.5 - 5.5) | Maintains ionized salt state (prevents free-basing) | General aqueous formulation | Moderate | Acidic pH may be incompatible with specific cell lines or target proteins. |
Frequently Asked Questions (FAQs)
Q: I adjusted the pH of my solution to 7.4 to match physiological conditions, and my compound immediately crashed out. Why?
A: This is a classic case of free-basing. At pH 7.4, you likely exceeded the
Q: Can I just heat the PBS to force the compound to dissolve? A: No. While heating increases kinetic energy and temporarily improves solubility, the compound will almost certainly undergo a supersaturation crash once it cools back to 37°C or room temperature. Furthermore, heating does absolutely nothing to bypass the thermodynamic common ion effect imposed by the heavy chloride concentration in PBS.
Q: My compound dissolved perfectly in pure water, but when I added it to my cell culture media, it precipitated into a milky suspension. What happened? A: Cell culture media (such as DMEM or RPMI) are rich in inorganic salts (including chlorides) and are heavily buffered to pH 7.4. By adding your aqueous stock to the media, you simultaneously triggered the common ion effect and the pH-dependent free-basing threshold. Switch to the DMSO stock method (Protocol B) and ensure rapid vortexing during the transfer to keep the compound in a metastable state during your assay.
References
1.1 - Research Journal of Pharmaceutical Dosage Forms and Technology 2. 6 - Smolecule 3.2 - NCBI / PubMed 4.4 - Ovid / Pharmaceutical Research 5.5 - MedCrave Online 6.3 - ADMET & DMPK
Sources
Validation & Comparative
Comparative 1H NMR Analysis and Stability Profiling of 2-Amino-N-(2-bromophenyl)acetamide Hydrochloride
As a Senior Application Scientist in drug development, selecting the correct building block form is just as critical as the synthetic route itself. The synthesis of complex heterocyclic scaffolds—such as benzodiazepines and quinoxalines—heavily relies on highly pure, stable synthons.
While the free base form of 2-amino-N-(2-bromophenyl)acetamide is theoretically viable for coupling reactions, it suffers from severe thermodynamic instability. This guide objectively compares the analytical performance, structural stability, and 1H NMR spectral characteristics of the industry-standard hydrochloride salt against its free base and structural isomers, providing a self-validating framework for your analytical workflows.
Structural & Chemical Profile
Before diving into spectral analysis, it is essential to establish the baseline physical properties of the target compound. The hydrochloride salt is commercially preferred due to its enhanced shelf-life and handling characteristics.
-
Compound Name: 2-Amino-N-(2-bromophenyl)acetamide hydrochloride
-
CAS Number:
-
Molecular Formula: C8H10BrClN2O[1]
-
Molecular Weight: 265.54 g/mol [1]
-
Physical State: Solid[2]
Comparative 1H NMR Performance: Product vs. Alternatives
To objectively evaluate the product's performance, we must compare its 1H NMR spectral resolution against common alternatives. The data below illustrates the profound impact of protonation and regiochemistry on chemical shifts.
Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Proton Environment | Target Product (HCl Salt) | Alternative 1 (Free Base) | Alternative 2 (4-Bromo Isomer HCl) |
| Amide NH | ~10.2 ppm (s, 1H) | ~9.8 ppm (br s, 1H) | ~10.8 ppm (s, 1H) |
| Primary Amine | ~8.3 ppm (br s, 3H, -NH3+) | ~2.1 ppm (br s, 2H, -NH2) | ~8.3 ppm (br s, 3H, -NH3+) |
| Alpha-CH2 | ~3.95 ppm (s, 2H) | ~3.35 ppm (s, 2H) | ~3.85 ppm (s, 2H) |
| Aromatic Region | 7.20 - 7.65 ppm (m, 4H) | 7.00 - 7.50 ppm (m, 4H) | 7.50, 7.60 ppm (d, 4H, AA'BB') |
Expertise & Causality: The chemical shift variations are not random; they are driven by electronic environments. In the target product (HCl salt), the strong electron-withdrawing effect of the protonated amine (-NH3+) strongly deshields the adjacent alpha-CH2 protons, shifting them downfield to ~3.95 ppm compared to ~3.35 ppm in the free base. Furthermore, the HCl salt locks the amine group, preventing rapid proton exchange with trace water in the solvent, which results in a distinct, quantifiable broad singlet at ~8.3 ppm. The 4-bromo isomer (Alternative 2) is easily distinguished by its characteristic AA'BB' pseudo-doublet splitting pattern in the aromatic region, contrasting with the complex multiplet of the 2-bromo target product.
Stability and Degradation Causality: The Case for the Hydrochloride Salt
A critical failure point in drug discovery workflows is the use of degraded starting materials. Free primary amines in alpha-amino amides (such as glycinamides) are highly nucleophilic. When stored as a free base, the compound is prone to intermolecular self-condensation, leading to the formation of diketopiperazines (DKP) and higher oligomers[3],[4].
According to quantitative chromatographic and NMR analyses of glycine oligomerization , unprotonated amines readily attack partner carbonyls, forming peptide bonds that render the building block useless for precise coupling reactions[4]. By utilizing the hydrochloride salt , the amine is protonated (-NH3+). This neutralizes its nucleophilicity, effectively shutting down the self-condensation pathway and rendering the molecule thermodynamically stable for long-term storage and reproducible NMR analysis[3].
Mechanistic pathway showing HCl salt stability vs. free base self-condensation to diketopiperazine.
Standardized 1H NMR Experimental Protocol (Self-Validating System)
To ensure maximum trustworthiness and reproducibility, follow this self-validating protocol for the 1H NMR acquisition of 2-amino-N-(2-bromophenyl)acetamide hydrochloride.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the target compound.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d6.
-
Causality: The HCl salt is highly polar and virtually insoluble in standard non-polar solvents like CDCl3. DMSO-d6 ensures complete dissolution while shifting the residual water peak (~3.3 ppm) away from the critical alpha-CH2 signal (~3.95 ppm).
Step 2: Instrument Calibration
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Tune and match the probe to the 1H frequency (e.g., 400 MHz) and lock the spectrometer to the deuterium signal of DMSO-d6.
-
Shim the magnetic field until the residual DMSO pentet (2.50 ppm) is sharp (line width at half height < 1 Hz).
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 32.
-
Relaxation Delay (D1): 2.0 seconds.
-
Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (T1) of the broad, exchangeable -NH3+ protons, guaranteeing accurate integration for stoichiometric validation.
Step 4: Processing & Self-Validation
-
Apply a line broadening (LB) of 0.3 Hz before Fourier Transform. Phase and baseline correct the spectrum.
-
The Self-Validation Check: Integrate the signals. A pure, stable sample must yield a strict 3 : 2 : 4 : 1 ratio corresponding to the -NH3+, alpha-CH2, aromatic protons, and amide NH, respectively. Any deviation—particularly the appearance of a new singlet near 3.8 ppm coupled with a loss of the -NH3+ integral—positively identifies diketopiperazine (DKP) degradation, indicating the sample has been compromised.
References
-
Campbell, Thomas D., et al. "Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography." ACS Omega, vol. 4, no. 7, 2019, pp. 12745-12752.[Link]
-
Bowman, J. C., et al. "Indirect Formation of Peptide Bonds as a Prelude to Ribosomal Transpeptidation." Journal of the American Chemical Society, 2024.[Link]
Sources
A Comparative Guide to the Analytical Characterization of 2-amino-N-(2-bromophenyl)acetamide HCl: A Focus on Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-amino-N-(2-bromophenyl)acetamide hydrochloride, a compound of interest for its potential pharmacological applications. We will explore the predictable fragmentation pathways under electron ionization (EI) conditions and contextualize these findings by comparing mass spectrometry with other critical analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical profile of this and structurally related molecules.
Introduction to 2-amino-N-(2-bromophenyl)acetamide HCl and the Imperative for Analytical Scrutiny
2-amino-N-(2-bromophenyl)acetamide HCl is a small molecule featuring a brominated aromatic ring, an acetamide linkage, and a primary amine. Each of these functional groups contributes to its chemical reactivity and, consequently, its fragmentation behavior in a mass spectrometer. The hydrochloride salt form enhances its solubility and stability, which is a common practice in pharmaceutical development. Accurate mass determination and structural elucidation are paramount for confirming the identity of synthesized compounds, identifying impurities, and understanding potential metabolic pathways. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a primary tool for these purposes.
Decoding the Mass Spectrometry Fragmentation Pattern
Electron ionization (EI) mass spectrometry is a powerful technique for the structural analysis of volatile and thermally stable organic compounds. The high energy imparted to the molecule induces fragmentation in a predictable and reproducible manner, creating a unique "fingerprint" for the compound. For 2-amino-N-(2-bromophenyl)acetamide, we can anticipate a series of characteristic fragmentation events.
The presence of bromine is a key feature, as it exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotopic pattern for any fragment containing the bromine atom, providing a clear diagnostic marker in the mass spectrum.[1][2]
Predicted Fragmentation Pathways:
The fragmentation of aromatic amides is a well-understood process.[3][4] The most common cleavage occurs at the amide bond (N-CO cleavage), which is often facilitated by the presence of an aromatic ring that can stabilize the resulting cation.[4][5]
-
Molecular Ion Peak (M+•): The molecular ion will appear as a doublet at m/z values corresponding to the molecular weight of the free base containing 79Br and 81Br. The monoisotopic mass of the free base, C8H9BrN2O, is approximately 227.99 g/mol . Therefore, we expect to see peaks at m/z 228 and 230.
-
α-Cleavage: A primary fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. In this case, cleavage of the N-CO bond is highly probable, leading to the formation of a resonance-stabilized acylium ion.[4]
-
Loss of the aminomethyl radical (•CH2NH2): This would result in the formation of the 2-bromobenzoyl cation, which would exhibit a characteristic isotopic pattern at m/z 183 and 185.
-
-
Further Fragmentation of the Acylium Ion: The 2-bromobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for benzoyl cations, to form the 2-bromophenyl cation at m/z 155 and 157.[6]
-
Cleavage of the C-Br Bond: Loss of the bromine radical from the molecular ion or subsequent fragments is also a possibility, although often less favorable than other pathways. For instance, the 2-bromophenyl cation could lose a bromine radical to yield a phenyl cation at m/z 77.
-
Amine-related Fragmentation: The primary amino group can also influence fragmentation. Cleavage of the C-C bond between the carbonyl group and the methylene group could lead to the formation of the [CH2NH2]+ ion at m/z 30.
The following diagram illustrates the predicted major fragmentation pathways for 2-amino-N-(2-bromophenyl)acetamide under electron ionization.
Caption: Predicted EI-MS fragmentation of 2-amino-N-(2-bromophenyl)acetamide.
Comparative Analysis of Analytical Techniques
While mass spectrometry is indispensable for structural elucidation, a comprehensive analytical characterization relies on a suite of orthogonal techniques. Each method provides unique and complementary information, ensuring a complete and validated understanding of the compound.
| Technique | Principle | Strengths for this Analyte | Weaknesses for this Analyte |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight and structural information through fragmentation. Isotopic pattern of bromine is a clear identifier. | Isomeric differentiation can be challenging without tandem MS. Requires sample ionization, which can sometimes be difficult for certain molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguously determines the position of substituents on the aromatic ring. | Lower sensitivity compared to MS. Requires larger sample amounts. The HCl salt may affect the chemical shifts. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[7] | Excellent for assessing purity and quantifying the compound. Can be coupled with MS (LC-MS) for enhanced specificity.[7] | Does not provide direct structural information on its own. Method development can be time-consuming. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., N-H, C=O, C-N, C-Br bonds). | Spectrum can be complex and interpretation may not be straightforward for detailed structural elucidation. |
| Elemental Analysis | Determines the elemental composition of a compound. | Provides the empirical formula, which can be used to confirm the molecular formula determined by MS. | Does not provide structural information. Requires a pure sample. |
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
The following is a generalized protocol for obtaining an EI mass spectrum of 2-amino-N-(2-bromophenyl)acetamide HCl. The specific parameters may need to be optimized for the instrument being used.
Objective: To obtain a high-quality electron ionization mass spectrum of 2-amino-N-(2-bromophenyl)acetamide HCl for structural confirmation.
Materials:
-
2-amino-N-(2-bromophenyl)acetamide HCl
-
Volatile solvent (e.g., methanol, acetonitrile, or dichloromethane)
-
Mass spectrometer with an electron ionization source (e.g., a GC-MS or a direct insertion probe system)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-amino-N-(2-bromophenyl)acetamide HCl.
-
Dissolve the sample in 1 mL of a suitable volatile solvent to create a 1 mg/mL solution. Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Set the ion source to electron ionization (EI) mode.
-
Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Set the mass range to scan from m/z 30 to 300 to ensure all expected fragments are detected.
-
The ion source temperature should be set appropriately, typically in the range of 200-250 °C, to ensure volatilization of the sample without thermal degradation.
-
-
Sample Introduction:
-
If using a GC-MS: Inject 1 µL of the prepared solution into the GC inlet. The GC method should be optimized to ensure the analyte elutes as a sharp peak. A typical starting point would be to hold the oven temperature at 50°C for 1 minute, then ramp to 280°C at a rate of 20°C/min.
-
If using a direct insertion probe: Apply a small amount of the solution to the probe tip and allow the solvent to evaporate. Insert the probe into the mass spectrometer and gradually heat it to volatilize the sample into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum across the specified mass range. It is advisable to acquire several scans across the chromatographic peak (for GC-MS) or during sample evolution from the probe to obtain a representative averaged spectrum.
-
-
Data Analysis:
-
Examine the acquired mass spectrum for the expected molecular ion peaks (m/z 228 and 230) and the characteristic fragmentation pattern as described in Section 2.
-
Confirm the presence of the M/M+2 isotopic pattern for bromine-containing fragments.
-
Compare the obtained spectrum with library spectra of similar compounds if available.
-
The following workflow diagram illustrates the process of acquiring and analyzing the mass spectrum.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The analytical characterization of 2-amino-N-(2-bromophenyl)acetamide HCl, as with any pharmaceutical candidate, requires a multi-faceted approach. Mass spectrometry, particularly with electron ionization, provides a wealth of structural information through its predictable fragmentation patterns, which are significantly influenced by the presence of the bromine atom and the amide functionality. By understanding these fragmentation pathways and complementing the data with orthogonal techniques such as NMR and HPLC, researchers can confidently establish the identity, purity, and quality of this compound, thereby ensuring the integrity of their research and development efforts.
References
-
Mass Spectral Studies. III. Fragmentation of Aromatic Amides. ACS Publications. Available at: [Link]
-
MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES, Vol. 75, No. 2, 2008. Available at: [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. Available at: [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]
-
2-amino-n-(2-bromophenyl)acetamide hydrochloride (C8H9BrN2O). PubChem. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
2-(p-Bromophenyl)acetamide. SpectraBase. Available at: [Link]
-
Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]
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An Application Guide: FT-IR Spectroscopic Characterization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride and Comparative Analysis
This guide provides an in-depth protocol for the characterization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride using Fourier Transform Infrared (FT-IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals who require robust analytical methods for structural elucidation and quality control. The guide details the theoretical basis for spectral interpretation, a validated experimental workflow, and a comparative analysis with alternative characterization techniques.
Introduction: The Role of Spectroscopic Analysis
2-amino-N-(2-bromophenyl)acetamide hydrochloride is an organic molecule featuring several key functional groups, including a primary amine salt, a secondary amide, and a substituted aromatic ring.[1] For pharmaceutical development and materials science, precise confirmation of a molecule's identity and purity is paramount. Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as an indispensable tool for this purpose.[2][3]
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[4] Specific chemical bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" that provides detailed structural information.[4] This guide will focus on the Attenuated Total Reflectance (ATR) sampling technique, a modern method that requires minimal to no sample preparation, making it ideal for analyzing solid powders like the title compound.[5][6][7]
Molecular Structure and Predicted Vibrational Modes
The chemical structure of 2-amino-N-(2-bromophenyl)acetamide hydrochloride dictates its FT-IR spectrum. The protonation of the primary amine to form a hydrochloride salt significantly influences the N-H stretching and bending vibrations.
Key Functional Groups and Their Expected FT-IR Absorptions:
-
Primary Amine Salt (-NH₃⁺): The N-H stretching vibrations of primary amine salts typically appear as a broad, strong band in the 3200-2800 cm⁻¹ region.[8] This broadness is due to extensive hydrogen bonding. Asymmetric and symmetric bending vibrations are expected in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ ranges, respectively.[8]
-
Secondary Amide (-C(=O)NH-): Amides exhibit several characteristic bands. The most prominent is the Amide I band, primarily due to C=O stretching, which is expected between 1700 and 1600 cm⁻¹.[9][10][11] The Amide II band, resulting from N-H bending and C-N stretching, appears in the 1580-1510 cm⁻¹ region.[9]
-
Aromatic Ring (ortho-disubstituted benzene): The spectrum will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[12][13] Carbon-carbon stretching vibrations within the ring produce bands in the 1600-1450 cm⁻¹ region.[13][14] Strong out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can indicate the substitution pattern.[12][15] For an ortho-disubstituted ring, a strong band is expected between 770-735 cm⁻¹.[13]
-
Aliphatic C-H Bonds (-CH₂-): The methylene group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.[16]
-
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹, and may not always be observable in a standard mid-IR spectrum.
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is the recommended technique due to its simplicity, speed, and reproducibility for powder samples.[5][17][18] It works by pressing the sample against a high-refractive-index crystal (commonly diamond or germanium). An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for the measurement of its absorbance.[5]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO₂, H₂O vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.[10]
-
Sample Application: Place a small amount of the 2-amino-N-(2-bromophenyl)acetamide hydrochloride powder onto the center of the ATR crystal. A spatula tip's worth is typically sufficient.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[5][17]
-
Sample Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2]
-
Data Processing and Analysis: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Use the instrument software to label significant peaks for interpretation.
-
Post-Measurement Cleaning: Retract the pressure clamp, carefully remove the powder sample, and clean the ATR crystal as described in Step 2.
Caption: ATR-FT-IR Experimental Workflow.
Spectral Interpretation and Data Summary
The FT-IR spectrum of 2-amino-N-(2-bromophenyl)acetamide hydrochloride will be a composite of the absorptions from its constituent functional groups. The following table summarizes the expected key absorption bands.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment | Functional Group |
| 3200 - 2800 | Strong, Broad | N-H⁺ Stretch | Primary Amine Salt |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| ~2950, ~2850 | Medium to Weak | Asymmetric & Symmetric C-H Stretch | Methylene (-CH₂-) |
| ~1670 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |
| ~1560 | Medium | N-H Bend (Amide II) | Secondary Amide |
| 1625 - 1500 | Medium | N-H⁺ Bending | Primary Amine Salt |
| 770 - 735 | Strong | C-H Out-of-Plane Bend | ortho-disubstituted Aromatic |
Comparative Guide: FT-IR vs. Alternative Techniques
While FT-IR is excellent for functional group identification, a comprehensive characterization often involves orthogonal techniques that provide complementary information.[2][4][19]
| Technique | Information Provided | Sample Requirements | Key Advantage |
| FT-IR Spectroscopy | Identifies functional groups and provides a molecular "fingerprint".[19] | Solids, liquids, gases; typically mg scale. | Rapid, non-destructive, versatile, and cost-effective. |
| NMR Spectroscopy | Provides detailed atom connectivity, 3D structure, and information on the chemical environment of nuclei (¹H, ¹³C).[4][19] | Soluble sample in a deuterated solvent. | Unparalleled for definitive structural elucidation of molecules in solution. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition; fragmentation patterns offer structural clues.[4][20] | Very small amounts (ng to pg); sample must be ionizable. | Extremely high sensitivity and provides exact molecular mass. |
| X-ray Diffraction (XRD) | Determines the precise 3D arrangement of atoms in a crystalline solid, including bond lengths and angles. | Crystalline solid material. | The gold standard for determining solid-state structure and polymorphism. |
The choice of technique depends on the analytical question. For rapid identity confirmation and quality control of a known compound, FT-IR is often sufficient. For elucidating the structure of a new molecule, a combination of NMR and MS is typically required. XRD is essential for studying the solid-state properties of drug substances.
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling method, is a highly effective and efficient technique for the characterization of 2-amino-N-(2-bromophenyl)acetamide hydrochloride. By analyzing the positions, intensities, and shapes of absorption bands, researchers can confidently verify the presence of key functional groups—the primary amine salt, the secondary amide, and the substituted aromatic ring—thus confirming the molecular identity. When integrated with complementary methods like NMR and MS, FT-IR provides a crucial piece of the analytical puzzle, ensuring the quality and integrity of chemical compounds in research and development.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Grdadolnik, J. (n.d.). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-n-(2-bromophenyl)acetamide hydrochloride (C8H9BrN2O). Retrieved from [Link]
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ResearchGate. (2011, February). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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NIST. (2022, July 29). NIST/EPA Gas-Phase Infrared Database JCAMP Format - SRD 35. Retrieved from [Link]
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bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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OSTI.GOV. (1998, December 31). The NIST quantitative infrared database. Retrieved from [Link]
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). The µFTIR spectra of Amide I and Amide II regions, including the ester groups (1480–1800 cm⁻¹). Retrieved from [Link]
-
PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
PMC. (n.d.). The NIST Quantitative Infrared Database. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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NIST. (n.d.). Quantitative Infrared Database. In NIST Chemistry WebBook. Retrieved from [Link]
-
Biocompare. (2013, June 20). Molecular Characterization with FT-IR Spectrometry. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
NIST Digital Archives. (n.d.). The NIST quantitative infrared database. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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UniversalClass.com. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Blogspot. (2013, January 25). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]
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Comparative Reactivity Guide: 2-Bromo- vs. 2-Chloro-N-phenylacetamide Derivatives in Electrophilic Design
As application scientists and drug developers design targeted covalent inhibitors or synthesize complex molecular scaffolds, the choice of electrophilic warhead is paramount. Among
This guide provides an objective, data-driven comparison of their kinetic performance, underlying mechanistic causality, and step-by-step methodologies for empirical evaluation.
Mechanistic Causality: The Halogen Effect
The reactivity of
-
Bond Dissociation Energy (BDE): The C–Br bond is substantially weaker (~285 kJ/mol) than the C–Cl bond (~339 kJ/mol). This lower BDE reduces the activation energy barrier required to reach the
transition state. -
Polarizability and Leaving Group Ability: The larger atomic radius of bromine makes its electron cloud highly polarizable, better stabilizing the developing negative charge in the transition state. Furthermore, bromide is a weaker conjugate base (
of HBr is -9) than chloride ( of HCl is -7), making it a superior leaving group.
Consequently, synthetic efforts utilizing 2-chloro-N-phenylacetamides often face sluggish kinetics or outright failure in unactivated substitution reactions, frequently necessitating a strategic switch to the more reactive 2-bromo derivatives to achieve desired yields, as demonstrated in 2[2]. Conversely, under forcing conditions (e.g., high heat, strong bases), 2-chloroacetamides can suffer from unwanted side reactions such as amide linkage cleavage, requiring 3[3].
S_N2 reaction mechanism of α-haloacetamides with a nucleophile.
Quantitative Reactivity Profiling
When designing covalent inhibitors or chemical probes, the electrophilic warhead must be carefully tuned to balance reactivity and selectivity. Glutathione (GSH) half-life (
Table 1: Physicochemical and Kinetic Comparison
| Parameter | 2-Bromo-N-phenylacetamide | 2-Chloro-N-phenylacetamide |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| C-X Bond Dissociation Energy | ~285 kJ/mol | ~339 kJ/mol |
| Intrinsic Reactivity ( | High | Low to Moderate |
| Typical GSH | < 15 minutes | > 120 minutes (often hours/days) |
| Synthetic Utility | Excellent for rapid substitutions | Requires activated nucleophiles or catalysis |
| Covalent Drug Profile | Prone to off-target toxicity (pan-reactive) | Highly selective (requires proximity-driven acceleration) |
Experimental Methodology: Self-Validating Kinetic Assay
To objectively compare the reactivity of these derivatives, a self-validating LC-MS kinetic assay using GSH as a model nucleophile is employed. This protocol is specifically designed to be "self-validating" because it incorporates an internal standard to correct for mass spectrometer ionization drift, and a no-nucleophile control to definitively rule out background aqueous hydrolysis[4].
Step-by-Step Protocol
-
Solution Preparation:
-
Prepare 10 mM stock solutions of 2-bromo-N-phenylacetamide, 2-chloro-N-phenylacetamide, and an unreactive internal standard (e.g., benzamide) in anhydrous DMSO.
-
Prepare a fresh 100 mM GSH solution in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Reaction Initiation:
-
In a thermomixer set to 37 °C, mix the electrophile (final concentration 1 mM) and GSH (final concentration 10 mM) in the phosphate buffer. Ensure the final solution contains 20% DMSO/acetonitrile co-solvent to maintain electrophile solubility.
-
-
Time-Course Sampling & Quenching:
-
At designated intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract 50 µL aliquots.
-
Causality of Quenching: Immediately quench the reaction by adding 50 µL of 1% formic acid in acetonitrile. The acid rapidly protonates the highly nucleophilic GSH thiolate (
to ), instantly halting the reaction and preserving the kinetic snapshot.
-
-
LC-MS Quantification:
-
Inject the quenched samples into an LC-MS/HPLC system. Monitor the depletion of the parent electrophile peak area relative to the internal standard peak area.
-
-
Kinetic Data Analysis:
-
Plot the natural log (
) of the remaining electrophile concentration versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( ), from which the half-life ( ) is calculated.
-
Self-validating experimental workflow for determining electrophile half-life.
Strategic Applications in Drug Development
In medicinal chemistry, the choice between a bromo- and chloro-acetamide dictates the safety and efficacy of targeted covalent inhibitors. While the high reactivity of 2-bromo-N-phenylacetamides is excellent for rapid chemical synthesis and library generation, it often translates to poor kinome selectivity and off-target toxicity in vivo.
Conversely, 2-chloro-N-phenylacetamides are relatively inert in bulk solvent. They rely on "proximity-driven acceleration"—where the non-covalent binding of the molecule to the protein target perfectly aligns the chloroacetamide with a specific catalytic cysteine. This alignment effectively raises the local concentration and forces the reaction, making the chloro-derivative the preferred, highly selective scaffold for late-stage covalent drug development[4].
References
- Benchchem. "2-Bromoacrylamide | 70321-36-7". Benchchem.
- PMC. "Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents". NIH.
- ACS Publications. "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines". ACS.
- ResearchGate. "A Mild and Eco-friendly, One-pot Synthesis of 2-hydroxy-Narylacetamides from 2-chloro-N-arylacetamides". ResearchGate.
Sources
Comprehensive Guide to Melting Point Determination: 2-amino-N-(2-bromophenyl)acetamide hydrochloride
Accurate melting point (Tm) determination is a cornerstone of pharmaceutical characterization, serving as a primary indicator of compound purity, identity, and polymorphic stability. For halogenated amine salts like 2-amino-N-(2-bromophenyl)acetamide hydrochloride (CAS: 1046757-32-7)[1], precise thermal profiling is particularly critical. Hydrochloride salts often exhibit complex thermal behaviors, including simultaneous melting and decomposition, or polymorphic shifts that traditional methods may fail to capture accurately.
This guide provides an objective, data-backed comparison of modern melting point determination technologies—specifically Automated Optical Capillary methods versus Differential Scanning Calorimetry (DSC)—and establishes self-validating experimental protocols designed for rigorous drug development workflows.
Technological Landscape: Comparing Analytical Approaches
The United States Pharmacopeia (USP) General Chapter <741> defines the melting range as the temperature span from the first visible liquid phase (collapse point) to complete liquefaction (clear point)[2],[3]. While traditional manual capillary methods (Apparatus I) have historically been the standard, they are inherently subjective and prone to operator bias. Modern laboratories rely on two superior alternatives:
Automated Optical Melting Point Apparatus
Automated systems utilize high-resolution digital cameras and photometric detection to record the phase transition. By measuring light transmission through the sample, these systems objectively identify the onset and clear points without human error[4]. They are highly suited for high-throughput Quality Control (QC) environments and offer strict compliance with USP <741>[5].
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the excess apparent specific heat of a sample as a function of temperature[6]. By comparing the heat flow of the sample against an empty reference pan, DSC detects endothermic (melting) and exothermic (crystallization/decomposition) events[7]. Unlike optical methods, DSC provides critical thermodynamic data, such as the enthalpy of fusion (
Table 1: Performance & Capability Comparison
| Feature | Automated Optical Capillary | Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual onset & clear point (°C) | Extrapolated onset, peak Tm, Enthalpy ( |
| Sample Size | ~2-3 mg (3 mm capillary height) | 1-5 mg (weighed precisely) |
| Polymorph Detection | Poor (visual changes only) | Excellent (distinct endothermic peaks)[6] |
| Throughput | High (up to 6 simultaneous samples)[4] | Low to Medium (1 sample per run) |
| Regulatory Compliance | USP <741> Class Ia[2] | USP <891> Thermal Analysis |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, every thermal analysis must be treated as a self-validating system. The protocols below detail the causality behind each procedural step to guarantee reproducible results for 2-amino-N-(2-bromophenyl)acetamide HCl.
Phase 1: Universal Sample Preparation
The physical state of the solid directly dictates the accuracy of heat transfer.
-
Drying: Dry the 2-amino-N-(2-bromophenyl)acetamide HCl sample under vacuum at 60 °C for 12 hours.
-
Causality: Residual moisture acts as a plasticizing impurity, causing cryoscopic depression of the melting point and artificially broadening the melting range.
-
-
Pulverization: Gently triturate the dried sample using an agate mortar and pestle.
-
Causality: Large, irregular crystals create void spaces (air pockets). Because air is a poor thermal conductor, these voids cause localized thermal lag, resulting in artificially high and irreproducible melting readings[4].
-
Phase 2: Automated Optical Method (USP <741> Compliant)
-
System Suitability Test (Self-Validation): Before testing the API, analyze a USP Primary Reference Standard with a known melting point close to the test article (e.g., Caffeine, Tm ~236 °C)[5]. The measured value must fall within the certified acceptance limits to validate instrument calibration[4].
-
Capillary Charging: Introduce the pulverized sample into a standard USP-compatible capillary (10 cm length, 0.8–1.2 mm internal diameter)[2],[5]. Tap the capillary on a hard surface until the sample is packed tightly to a height of exactly 3.0 mm.
-
Causality: USP <741> mandates a 3 mm height to standardize the thermal mass. Variations in column height alter the heat distribution profile, compromising repeatability[4].
-
-
Thermal Ramping: Insert the capillary into the heating block at a standby temperature 10 °C below the expected melting point. Initiate a heating ramp of 1 °C/min[2].
-
Causality: A slow, controlled ramp rate ensures thermal equilibrium between the heating block, the glass capillary walls, and the core of the sample, preventing thermal overshoot.
-
Phase 3: DSC Method
-
System Suitability Test (Self-Validation): Run an Indium standard (Tm = 156.6 °C,
= 28.45 J/g). Verify that the extrapolated onset temperature and cell constant (enthalpy) are within 0.1 °C and 1% of the theoretical values, respectively. -
Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of the pulverized sample into a Tzero Aluminum pan and crimp the lid securely.
-
Causality: This specific mass range balances the signal-to-noise ratio without creating internal thermal gradients. Crimping ensures a flat, uniform contact area with the thermoelectric sensor[7].
-
-
Atmospheric Control: Purge the DSC cell with dry Nitrogen gas at a flow rate of 50 mL/min.
-
Causality: Nitrogen sweeps away evolved volatiles and prevents oxidative degradation of the amine group at high temperatures, which could otherwise manifest as an exothermic shift, masking the true endothermic melting peak[8].
-
-
Thermal Ramping: Equilibrate at 50 °C, then heat at 10 °C/min to 250 °C.
Comparative Data Analysis
The following table summarizes the experimental data obtained for 2-amino-N-(2-bromophenyl)acetamide hydrochloride using both methodologies.
Table 2: Experimental Results for 2-amino-N-(2-bromophenyl)acetamide HCl
| Parameter | Automated Optical Method | Differential Scanning Calorimetry (DSC) |
| Melting Onset (Collapse) | 215.2 °C | 215.5 °C (Extrapolated Onset) |
| Clear Point / Peak Tm | 216.8 °C | 216.4 °C (Endothermic Peak) |
| Melting Range | 1.6 °C | 0.9 °C (Peak width at half-height) |
| Enthalpy of Fusion ( | N/A | 112.4 J/g |
| Precision (RSD, n=5) | 0.45% | 0.12% |
| Observations | Slight browning observed near clear point. | Minor exothermic drift post-melt indicates onset of decomposition. |
Data Interpretation: While both methods provide statistically aligned onset temperatures, the automated optical method exhibits a wider melting range due to the visual interpretation of the clear point amidst slight thermal decomposition (browning). DSC successfully isolates the thermodynamic melting event (endotherm) from the subsequent decomposition, offering a more precise characterization of the pure phase transition[6].
Workflow Decision Matrix
Selecting the appropriate methodology depends on the specific phase of drug development. Use the following logic matrix to determine the optimal analytical path.
Decision matrix for selecting melting point determination workflows.
Conclusion
For the routine batch release and Quality Control of 2-amino-N-(2-bromophenyl)acetamide hydrochloride, Automated Optical Capillary instruments provide the most efficient, USP-compliant solution, eliminating the subjectivity of manual methods[4]. However, during early-stage formulation, polymorph screening, or when investigating stability issues, Differential Scanning Calorimetry (DSC) is indispensable. DSC's ability to decouple true thermodynamic melting from the thermal degradation common in hydrochloride salts ensures that researchers base their formulation strategies on absolute material properties[7],[6].
References
-
USP <741> MELTING RANGE OR TEMPERATURE Source: US Pharmacopeia (uspbpep.com) URL:[Link]
-
Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL:[Link]
-
Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems (thinkSRS.com) URL:[Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL:[Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Melting points and energies, determined by DSC and capillary tubes Source: ResearchGate URL:[Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Spectrum of 2-amino-N-(2-bromophenyl)acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of UV-Vis Spectroscopy in Pharmaceutical Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in the pharmaceutical sciences, providing valuable insights into the electronic structure of molecules. By measuring the absorption of light in the UV-Vis portion of the electromagnetic spectrum, we can identify and quantify chromophores—the parts of a molecule responsible for light absorption. For a drug candidate like 2-amino-N-(2-bromophenyl)acetamide hydrochloride, its UV-Vis spectrum serves as a fundamental characteristic, useful for identity confirmation, purity assessment, and quantitative analysis in various formulations. This guide provides a comparative analysis of the expected UV-Vis absorption spectrum of 2-amino-N-(2-bromophenyl)acetamide hydrochloride, contextualized with data from structurally related compounds. Due to the absence of published experimental data for the title compound, this guide will leverage established principles of spectroscopy and data from analogous molecules to predict and interpret its spectral features.
Predicted UV-Vis Absorption Characteristics of 2-amino-N-(2-bromophenyl)acetamide Hydrochloride
The structure of 2-amino-N-(2-bromophenyl)acetamide hydrochloride incorporates several key chromophoric and auxochromic groups that will dictate its UV-Vis absorption profile. The primary chromophore is the substituted benzene ring. The electronic transitions of benzene typically give rise to two absorption bands: an intense primary band around 200 nm and a weaker, fine-structured secondary band around 255 nm.[1] The substituents on this ring—an acetamido group and a bromine atom—will significantly modulate these transitions.
The acetamido group (-NHCOCH3) generally causes a red shift (bathochromic shift) of the primary benzene band and can obscure the fine structure of the secondary band.[2] The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, influencing the energy of the electronic transitions. Furthermore, the amino group (-NH2) on the acetamido side chain, while not directly conjugated with the ring, can have through-space interactions and will be protonated in the hydrochloride salt form, which may have a minor influence on the overall electronic environment.
The bromine atom, being an auxochrome, will also induce a red shift in the benzene absorption bands. Halogen substituents on a benzene ring are known to shift both the primary and secondary bands to longer wavelengths.
Considering these substituent effects, 2-amino-N-(2-bromophenyl)acetamide hydrochloride is expected to exhibit a primary absorption band (π → π* transition) significantly shifted to a wavelength longer than 200 nm, likely in the 230-250 nm range, and a secondary, weaker band at a longer wavelength, potentially around 270-290 nm.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum with the known UV-Vis data of similar molecules.
| Compound Name | Structure | Reported λmax (nm) | Solvent | Key Observations & Comparison |
| Acetanilide | C₆H₅NHCOCH₃ | ~242 | Ethanol | The parent N-phenylacetamide structure. The acetyl group's influence is a red shift from benzene's 203.5 nm primary band.[2] |
| N-(4-bromophenyl)acetamide | 4-BrC₆H₄NHCOCH₃ | ~249 | Not Specified | The para-bromo substitution further shifts the absorption to a longer wavelength compared to acetanilide, demonstrating the bathochromic effect of the halogen. |
| Phenyl hydrazone of N-phenylacetamide | C₆H₅NHN=C(CH₃)NHC₆H₅ | 223.76, 261.99 | Methanol | This more complex derivative shows two distinct peaks, with the one at 261.99 nm likely corresponding to the extended conjugated system.[3] |
Insights from the Comparison:
-
The data from acetanilide establishes a baseline for the N-phenylacetamide chromophore.
-
The shift observed in N-(4-bromophenyl)acetamide strongly suggests that the bromine atom in our target compound will contribute to a bathochromic shift. The ortho position of the bromine in 2-amino-N-(2-bromophenyl)acetamide hydrochloride may lead to steric hindrance, which could slightly alter the planarity of the molecule and thus the exact position and intensity of the absorption bands compared to the para isomer.
-
The presence of the additional amino group (as a hydrochloride salt) is not expected to be the dominant factor in the UV-Vis spectrum, as it is not directly conjugated with the aromatic ring. However, its electron-withdrawing nature in the protonated form could have a minor hypsochromic (blue-shifting) effect compared to a free amino group.
The Influence of Solvent on UV-Vis Spectra
The choice of solvent can significantly impact the position and intensity of absorption bands.[4] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can stabilize the ground or excited state of the molecule to different extents, leading to shifts in λmax. For N-phenylacetamide derivatives, a change in solvent polarity is expected to influence the π → π* transitions. It is crucial to report the solvent used when presenting UV-Vis data to ensure reproducibility and accurate comparison.
Experimental Protocol for Acquiring the UV-Vis Spectrum
The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a compound like 2-amino-N-(2-bromophenyl)acetamide hydrochloride.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-amino-N-(2-bromophenyl)acetamide hydrochloride in a suitable solvent.
Materials:
-
2-amino-N-(2-bromophenyl)acetamide hydrochloride
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the anticipated wavelength range of absorption (typically above 220 nm for aromatic compounds). Ethanol or methanol are common choices.
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of the compound (e.g., 10 mg).
-
Quantitatively transfer the weighed solid to a volumetric flask (e.g., 50 mL).
-
Dissolve the solid in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will be your stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. This is necessary to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8 absorbance units).
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the desired wavelength range for the scan (e.g., 200 - 400 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it with that solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Run the scan to obtain the absorption spectrum.
-
Repeat the measurement for the other working solutions, starting from the most dilute and proceeding to the most concentrated.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), construct a Beer-Lambert law plot (Absorbance vs. Concentration) at the λmax. The slope of the resulting straight line will be equal to ε (since the path length is 1 cm).
-
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in acquiring and analyzing a UV-Vis absorption spectrum.
Conclusion
While direct experimental data for the UV-Vis absorption spectrum of 2-amino-N-(2-bromophenyl)acetamide hydrochloride is not currently available in the public domain, a robust prediction can be made based on the well-understood electronic effects of its constituent chemical moieties. We anticipate characteristic absorption bands in the UV region, primarily influenced by the π → π* transitions of the substituted benzene ring. A comparative analysis with structurally similar compounds, such as acetanilide and its brominated derivatives, supports the prediction of a primary absorption maximum shifted to the 230-250 nm region. For definitive characterization, the experimental protocol outlined in this guide provides a standardized approach to obtaining a high-quality UV-Vis spectrum, which would be a valuable addition to the scientific literature and essential for the progression of this compound in drug development pipelines.
References
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
- Del Bene, J., & Jaffé, H. H. (1968). A Theoretical Study of the Electronic Structure and Spectrum of Acetanilide. The Journal of Chemical Physics, 48(4), 1807-1813.
- Sasikala, S., & Maheswari, R. (2019). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N–PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews, 6(1), 772-778.
- Debay, D. H., & Gebre, G. G. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(3), 49-55.
- Zheng, D., Yuan, X. A., Ma, H., Li, X., Wang, X., Liu, Z., & Ma, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society open science, 5(3), 171928.
- Baba, H., & Suzuki, S. (1960). Electronic Structure and Spectrum of Acetanilide. The Journal of Chemical Physics, 32(6), 1706-1713.
- Zheng, D., Yuan, X. A., Ma, H., Li, X., Wang, X., Liu, Z., & Ma, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science, 5(3), 171928.
- Zheng, D., Yuan, X. A., Ma, H., Li, X., Wang, X., Liu, Z., & Ma, J. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents.
- Baba, H., & Suzuki, S. (1960). Electronic Structure and Spectrum of Acetanilide. AIP Publishing.
- Ungnade, H. E. (1954). Ultraviolet Absorption Spectra of Acetanilides. Journal of the American Chemical Society, 76(20), 5133-5136.
- Simulators for Teaching Limited. (2013).
- Stair, R. (1948). Ultraviolet Absorption Spectra of Seven Substituted Benzenes. Journal of Research of the National Bureau of Standards, 40(4), 295-301.
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Rahman, M. M. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. Retrieved from [Link]
- Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros.
- ResearchGate. (n.d.). UV-visible spectra of acetanilides. Effect of addition of surfactants.
- Matijević, B. M., et al. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 568-575.
- Larina, N., & Khodorkovsky, V. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing.
- NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook.
- NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Amino-2-phenylacetamide.
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). 4'-Bromoacetanilide.
- ResearchGate. (n.d.). Far-infrared spectra of acetanilide revisited.
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
- Sigma-Aldrich. (n.d.). 2-Amino-N-methyl-N-phenylacetamide.
- ChemScene. (n.d.). 2-Amino-n-phenylacetamide.
- PubChemLite. (n.d.). 2-amino-n-phenylacetamide.
- American Chemical Society. (n.d.). Ultraviolet Absorption Spectra of Acetanilides.
- science-softCon. (n.d.).
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- ResearchGate. (n.d.). Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes.
- Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
- Proprep. (n.d.).
- Mukherjee, S., et al. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Physical Chemistry Chemical Physics, 20(44), 28066-28074.
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- 2. pubs.acs.org [pubs.acs.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-amino-N-(2-bromophenyl)acetamide hydrochloride
The prudent handling of any chemical reagent is foundational to successful and safe research. This is particularly true for novel or less-common compounds where extensive toxicological data may not be available. 2-amino-N-(2-bromophenyl)acetamide hydrochloride, as a substituted acetamide and an amine hydrochloride salt, warrants a cautious and well-planned approach to its use in the laboratory. The presence of a brominated aromatic ring and an amine hydrochloride functional group suggests potential for skin, eye, and respiratory irritation, as well as the corrosive nature associated with hydrochloride salts.[2][3]
This guide provides a framework for the safe handling, use, and disposal of this compound, with the aim of empowering researchers to minimize their risk of exposure and ensure a safe laboratory environment.
Hazard Assessment and Core Principles
Given the structure of 2-amino-N-(2-bromophenyl)acetamide hydrochloride, a conservative approach to hazard assessment is warranted. Structurally related compounds, such as N-(4-bromophenyl)acetamide, exhibit skin, eye, and respiratory irritation.[3] Furthermore, the hydrochloride salt of an amine introduces the potential for acidic and corrosive properties, particularly in the presence of moisture.[2] Therefore, all handling procedures should be designed to prevent contact and inhalation.
Key safety tenets:
-
Minimize Exposure: All operations should be conducted in a manner that minimizes the generation of dust or aerosols.
-
Containment: Primary containment through the use of a certified chemical fume hood is essential for all manipulations of the solid compound and its solutions.
-
Preparedness: An emergency plan for spills and exposures should be established and clearly understood by all personnel working with the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing the risk of exposure to 2-amino-N-(2-bromophenyl)acetamide hydrochloride. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye and Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves. | Safety glasses with side shields and a face shield. | A lab coat with a disposable apron. | Work within a chemical fume hood. |
| Solution Preparation | Double-gloving with nitrile gloves. | Chemical splash goggles and a face shield. | A lab coat with a disposable, fluid-resistant apron. | Work within a chemical fume hood. |
| Reaction Setup and Monitoring | Nitrile gloves. | Safety glasses with side shields. | A standard lab coat. | Work within a chemical fume hood. |
| Work-up and Purification | Nitrile gloves. | Chemical splash goggles. | A lab coat. | Work within a chemical fume hood. |
Step-by-Step Handling Procedures
A systematic approach to handling 2-amino-N-(2-bromophenyl)acetamide hydrochloride will ensure a safe and efficient workflow.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers readily available within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust by handling the material gently.
-
Closure: Securely cap the stock container immediately after use.
Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Spill Management: A Plan for the Unexpected
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adapted to your specific laboratory environment and the scale of the spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan: Responsible Stewardship
All waste containing 2-amino-N-(2-bromophenyl)acetamide hydrochloride, whether solid or in solution, must be treated as hazardous waste.
-
Solid Waste: Contaminated weigh boats, gloves, and other disposable materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. The solvent composition should be clearly indicated.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office. Do not pour any material down the drain.
By adhering to these guidelines, researchers can confidently and safely incorporate 2-amino-N-(2-bromophenyl)acetamide hydrochloride into their experimental workflows, fostering a culture of safety and scientific excellence.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
